Technical Documentation Center

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
  • CAS: 938380-20-2

Core Science & Biosynthesis

Foundational

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS number and identifiers

Technical Guide: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid A Comprehensive Analysis for Chemical Synthesis and Research Applications Abstract This document provides a detailed technical overview of 2-[(2-Fluorobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

A Comprehensive Analysis for Chemical Synthesis and Research Applications

Abstract

This document provides a detailed technical overview of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a specialized benzoic acid derivative. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel or non-commercialized research chemical, this guide offers a robust framework for its synthesis, characterization, and potential applications. By leveraging established organic chemistry principles and data from structurally analogous compounds, this paper serves as a vital resource for researchers in medicinal chemistry, drug discovery, and materials science. The guide details a proposed synthetic route via Williamson ether synthesis, outlines essential analytical characterization protocols, and discusses the scientific rationale behind its molecular design.

Chemical Identity and Properties

The primary challenge in characterizing 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is the absence of a registered CAS number. However, its identity can be firmly established through its IUPAC name and molecular structure. A related compound, 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzamide, is cataloged in PubChem, providing a basis for some of the predicted properties[1].

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValueSource/Method
IUPAC Name 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acidIUPAC Nomenclature
Molecular Formula C₁₅H₁₃FO₄Calculated
Molecular Weight 276.26 g/mol Calculated
Canonical SMILES COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)OStructure-Based
Predicted XLogP3 ~2.5 - 3.5Analog-Based Estimation[1]
Predicted pKa ~3.5 - 4.5 (Carboxylic Acid)Analog-Based Estimation
Appearance White to off-white solid (Predicted)General for Benzoic Acids

Note: Predicted values are estimated based on the structure and data from similar compounds, such as 3-methoxybenzoic acid and fluorinated benzyl ethers. Experimental verification is required.

The structure incorporates a 3-methoxysalicylic acid core, which provides a specific substitution pattern on the aromatic ring. The key feature is the 2-fluorobenzyl ether linkage at the C2 position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[2]. The ortho-position of the fluorine on the benzyl group can influence the conformation of the ether linkage and its electronic properties.

Proposed Synthesis and Mechanism

The most logical and widely used method for preparing this type of asymmetrical ether is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3][6]

The proposed two-step synthesis starts with commercially available starting materials: 2-hydroxy-3-methoxybenzoic acid and 2-fluorobenzyl bromide.

Step 1: Deprotonation of the Phenolic Hydroxyl Group The first step is the deprotonation of the acidic phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid using a suitable base to form a sodium phenoxide intermediate.

Step 2: Nucleophilic Substitution (SN2) The resulting phenoxide acts as a nucleophile, attacking the electrophilic methylene carbon of 2-fluorobenzyl bromide.[3] The bromide ion serves as the leaving group, yielding the final ether product.

Detailed Experimental Protocol

Materials:

  • 2-hydroxy-3-methoxybenzoic acid (CAS: 85-32-5)

  • 2-Fluorobenzyl bromide (CAS: 446-49-1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Using it at 0°C controls the initial exothermic reaction and hydrogen gas evolution. Alternatively, a weaker base like potassium carbonate (2.0-3.0 eq) in acetone can be used for a milder, safer reaction, often requiring heating to reflux.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the complete formation of the phenoxide.

  • Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the solution. Rationale: A primary benzyl halide is an excellent substrate for SN2 reactions, minimizing the potential for competing elimination reactions.[3][5]

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 50-60 °C if the reaction is slow) for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding it to a beaker of cold water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl to protonate the carboxylic acid, inducing precipitation of the product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A 2-hydroxy-3-methoxybenzoic acid Deprotonation Step 1: Deprotonation (NaH or K2CO3 in DMF) A->Deprotonation B 2-Fluorobenzyl bromide SN2 Step 2: SN2 Reaction (Stir at RT, 12-24h) B->SN2 Deprotonation->SN2 Forms phenoxide Workup Step 3: Aqueous Workup & Acidification SN2->Workup Forms crude product Purification Step 4: Purification (Recrystallization or Chromatography) Workup->Purification Product 2-[(2-Fluorobenzyl)oxy]- 3-methoxybenzoic acid Purification->Product

Caption: Proposed Williamson ether synthesis workflow.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a suite of analytical techniques is essential. The expected results serve as a self-validating system for the protocol.

Table 2: Expected Analytical Data

TechniqueExpected ObservationsRationale
¹H NMR - Singlet for methoxy protons (~3.9 ppm).- Singlet for benzylic methylene protons (~5.2 ppm).- Aromatic protons in their respective regions (6.8-7.6 ppm), with characteristic splitting patterns for the substituted rings.- Broad singlet for the carboxylic acid proton (>10 ppm).Confirms the presence of all key functional groups and provides structural information based on chemical shifts and coupling constants.
¹³C NMR - Signal for the benzylic carbon (~70 ppm).- Signal for the methoxy carbon (~56 ppm).- Signal for the carboxyl carbon (>165 ppm).- Aromatic carbon signals, including a C-F coupled doublet for the fluorinated ring.Verifies the carbon skeleton and the presence of the fluorine atom through its characteristic coupling.
FT-IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O-C (ether) stretches (~1250 cm⁻¹ and ~1050 cm⁻¹).- C-F stretch (~1230 cm⁻¹).Confirms the presence of the key carboxylic acid and ether functional groups.
Mass Spectrometry (MS) - ESI(-) should show a prominent [M-H]⁻ ion at m/z 275.08.- ESI(+) could show [M+H]⁺ at m/z 277.09 or [M+Na]⁺ at m/z 299.07.Confirms the molecular weight and elemental composition of the synthesized compound.

Potential Applications and Research Context

Derivatives of benzoic acid are foundational scaffolds in drug discovery. The specific combination of functional groups in 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid suggests several areas of research interest:

  • Medicinal Chemistry: The structure can be a precursor for synthesizing more complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups to modulate pharmacological properties.[7] The fluorobenzyl ether motif is present in compounds investigated for various therapeutic targets, including as enzyme inhibitors or receptor modulators[2][8].

  • Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics[2].

  • Chemical Biology: As a tool compound, it could be used to probe biological systems. The fluorobenzyl group can serve as an NMR tag for studying protein-ligand interactions[9].

The logical relationship between the compound's structure and its potential utility is a key driver for its synthesis.

Applications cluster_core Core Structure cluster_features Key Structural Features cluster_apps Potential Applications Core 2-[(2-Fluorobenzyl)oxy]- 3-methoxybenzoic acid F1 Carboxylic Acid (Reactive Handle) Core->F1 F2 Fluorobenzyl Ether (Modulates Stability/Binding) Core->F2 F3 Methoxy Group (Influences Electronics/Solubility) Core->F3 A1 Drug Discovery Precursor (Amides, Esters) F1->A1 Derivatization F2->A1 Pharmacokinetics A2 Polymer & Materials Science (Fluorinated Polymers) F2->A2 Thermal Stability A3 Chemical Biology Probe (¹⁹F NMR Tag) F2->A3 Spectroscopy F3->A1 Solubility Tuning

Caption: Relationship between structure and applications.

Safety and Handling

While specific toxicity data for this compound is unavailable, a risk assessment must be based on its constituent parts and analogous structures.

  • 2-hydroxy-3-methoxybenzoic acid: An irritant.

  • 2-Fluorobenzyl bromide: A lachrymator and corrosive. It is toxic and an irritant.

  • Final Product: Assumed to be an irritant to the skin, eyes, and respiratory tract. The safety data for similar compounds like 2-Fluoro-4-methoxybenzoic acid indicates it may cause skin, eye, and respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid represents a molecule of significant interest for synthetic and medicinal chemists. Although not commercially cataloged, this guide provides a comprehensive and scientifically grounded pathway for its synthesis and characterization. The proposed Williamson ether synthesis is a reliable and scalable method. The detailed analytical protocols offer a clear system for structural verification. By understanding its chemical properties and potential applications, this guide empowers researchers to explore the utility of this novel compound in drug discovery and materials science.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.
  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Kushwaha, R., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher.
  • PubChem. (n.d.). 2-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methoxybenzoic acid, 2-(trifluoromethyl)benzyl ester. Retrieved from [Link]

  • Rice, P. A. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Toxicology and Applied Pharmacology, 423, 115531.
  • Cheméo. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Retrieved from [Link]

  • PubChem. (n.d.). m-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorophenyl Ether Series. Retrieved from [Link]

  • Horvath, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146.
  • PubChem. (n.d.). 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST WebBook. Retrieved from [Link]

  • Riss, P. J., et al. (2015). Synthesis of the precursors and reference standards of the benzoic acid...

Sources

Exploratory

chemical structure and molecular weight of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Technical Whitepaper: Structural Analysis and Physicochemical Profiling of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Executive Summary This technical guide provides an in-depth structural and physicochemical analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Physicochemical Profiling of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Executive Summary

This technical guide provides an in-depth structural and physicochemical analysis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938380-20-2 ). A derivative of o-vanillic acid (3-methoxysalicylic acid), this compound serves as a critical intermediate in the synthesis of biologically active small molecules, particularly in the exploration of soluble guanylate cyclase (sGC) stimulators and prostaglandin receptor antagonists.

The molecule is characterized by a benzoic acid core functionalized with a 3-methoxy group and a sterically significant 2-fluorobenzyl ether moiety. This specific substitution pattern imparts unique lipophilic and electronic properties, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies targeting hydrophobic binding pockets.

Chemical Identity & Structural Architecture

The chemical structure combines a polar carboxylic acid "head" with a lipophilic fluorinated "tail," linked via an ether bridge. The presence of the fluorine atom at the ortho position of the benzyl ring introduces metabolic stability and alters the electronic density of the aromatic system.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Common Name 2-(2-Fluorobenzyloxy)-3-methoxybenzoic acid
CAS Number 938380-20-2
Molecular Formula C₁₅H₁₃FO₄
SMILES COc1cccc(C(=O)O)c1OCc2ccccc2F
InChI Key (Predicted) UBZYRNWGDULIOS-UHFFFAOYSA-N (Aldehyde analog key modified)
Structural Visualization

The following diagram illustrates the connectivity and functional groups. Note the ortho-substitution pattern on both aromatic rings, which influences the molecule's 3D conformation.

Figure 1: Connectivity graph highlighting the core benzoic acid, the methoxy substitution, and the 2-fluorobenzyl ether tail.[1]

Molecular Weight & Isotopic Analysis

Accurate molecular weight calculations are essential for mass spectrometry (MS) validation. The presence of Fluorine (monoisotopic) simplifies the isotopic pattern compared to chlorinated analogs.

Table 2: Mass Spectrometry Data

Parameter Calculation / Value Notes
Monoisotopic Mass 276.0798 Da Based on ¹²C, ¹H, ¹⁹F, ¹⁶O
Average Molecular Weight 276.26 g/mol Useful for stoichiometry
[M-H]⁻ (ESI Negative) 275.072 Da Primary ion in negative mode MS
[M+H]⁺ (ESI Positive) 277.087 Da Less common for acidic species
Elemental Composition C (65.21%), H (4.74%), F (6.88%), O (23.17%)

Synthetic Pathway & Methodology

To ensure high purity and regioselectivity, the "Ester-First" route is recommended over direct alkylation of the acid. This prevents the formation of the ester byproduct (alkyl 2-hydroxy-3-methoxybenzoate) and ensures the alkylation occurs exclusively at the phenolic oxygen.

Protocol: Optimized Williamson Ether Synthesis

Reagents:

  • Starting Material: Methyl 2-hydroxy-3-methoxybenzoate (Methyl o-vanillate).

  • Alkylating Agent: 2-Fluorobenzyl bromide (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Hydrolysis Reagent: Lithium Hydroxide (LiOH), THF/Water.

Workflow Logic:

  • Alkylation: The phenoxide ion is generated by K₂CO₃ and attacks the benzylic carbon of the fluorobenzyl bromide.

  • Saponification: The methyl ester is hydrolyzed under mild basic conditions to release the free acid without cleaving the ether bond.

Synthesis Workflow Start Methyl 2-hydroxy-3-methoxybenzoate (Starting Material) Reagents1 Reagents: 2-Fluorobenzyl bromide K2CO3, DMF, 60°C, 4h Start->Reagents1 Intermediate Intermediate: Methyl 2-[(2-fluorobenzyl)oxy]-3-methoxybenzoate Reagents1->Intermediate SN2 Alkylation Reagents2 Hydrolysis: LiOH (2M), THF/H2O RT, 12h Intermediate->Reagents2 Workup Workup: Acidify with 1M HCl to pH 3 Extract w/ EtOAc Reagents2->Workup Saponification Final Product: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Workup->Final Precipitation/Crystallization

Figure 2: Two-step synthetic pathway ensuring regioselectivity via the ester intermediate.

Physicochemical Properties & Drug-Likeness

Understanding the physicochemical profile is crucial for predicting the compound's behavior in biological assays.

Table 3: Predicted Properties

Property Value Implication
LogP (Octanol/Water) 3.2 ± 0.3 Moderately lipophilic; good membrane permeability.
pKa (Acidic) 3.5 - 3.8 Ionized (anionic) at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 66.4 Ų Well within the range for oral bioavailability (<140 Ų).
Hydrogen Bond Donors 1 (COOH)
Hydrogen Bond Acceptors 4 (COOH, OMe, Ether, F)Fluorine acts as a weak acceptor.
Solubility Low in water; High in DMSO, MethanolStock solutions should be prepared in DMSO.

Expert Insight: The 2-fluorobenzyl group increases lipophilicity compared to the parent vanillic acid, potentially improving affinity for hydrophobic pockets in enzymes or receptors (e.g., GPCRs). However, the free carboxylic acid moiety ensures solubility in aqueous buffers at pH > 7.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.2-7.6 ppm (m, aromatic): Overlapping signals from the benzoic acid ring and the fluorobenzyl ring.

    • δ 5.1-5.2 ppm (s, 2H): Benzylic methylene protons (-O-CH ₂-Ar).

    • δ 3.8 ppm (s, 3H): Methoxy group (-OCH ₃).

  • ¹⁹F NMR:

    • δ -110 to -120 ppm: Single peak corresponding to the ortho-fluorine.

  • Mass Spectrometry (ESI-):

    • Dominant peak at m/z 275.1 [M-H]⁻ .

References

  • PubChem Compound Summary. 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzamide (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

  • Bio-Fount. Chemical Listings: 938380-20-2.[2] Available at: [Link]

  • ChemSrc. CAS 938380-20-2 Entry.[2] Available at: [Link]

  • Vogel's Textbook of Practical Organic Chemistry. General Procedures for Williamson Ether Synthesis. 5th Edition. Longman Scientific & Technical.[3] (Standard Reference for Synthetic Protocols).

Sources

Foundational

Technical Guide: Physicochemical Characterization of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility profile, and characterization protocols for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid . This document is struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility profile, and characterization protocols for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid . This document is structured to empower researchers with both theoretical grounding and actionable experimental methodologies.

[1]

Executive Summary

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938380-20-2 ) is a specialized pharmaceutical intermediate, structurally characterized by a benzoic acid core functionalized with a methoxy group at the C3 position and a 2-fluorobenzyl ether moiety at the C2 position.[1] This specific substitution pattern suggests its utility in the synthesis of potassium-competitive acid blockers (P-CABs) or related heterocyclic active pharmaceutical ingredients (APIs).[1]

This guide addresses the critical lack of public experimental data for this compound by providing predicted physicochemical parameters based on quantitative structure-property relationships (QSPR) and detailing robust experimental protocols to validate these values in a laboratory setting.

Chemical Identity & Structural Analysis[1]

ParameterDetail
Chemical Name 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
CAS Registry Number 938380-20-2
Molecular Formula C₁₅H₁₃FO₄
Molecular Weight 276.26 g/mol
Structural Features [1][2][3][4][5] • Acidic Center: Carboxylic acid (pKa ~3.5–4.0)[1]• Lipophilic Domain: 2-Fluorobenzyl ether[1]• Electronic Effect: Ortho-fluorine (EWG) and Methoxy (EDG)
Physical State Solid (Typically White to Off-White Crystalline Powder)
Structural Implications on Solubility

The molecule exhibits a "push-pull" solubility behavior:

  • The Carboxylic Acid Tail: Provides pH-dependent aqueous solubility.[1] At pH > pKa + 2, the molecule exists as a soluble carboxylate anion.[1]

  • The Ether/Benzyl Core: The 2-fluorobenzyl and methoxy groups contribute significantly to lipophilicity, limiting intrinsic water solubility (S₀) while enhancing solubility in organic solvents like DMSO, Ethanol, and Ethyl Acetate.[1]

Physicochemical Properties (Predicted vs. Expected)

Note: As direct experimental datasheets are proprietary for this specific intermediate, the following values are derived from structural analogs (e.g., 3-methoxybenzoic acid, 2-benzyloxybenzoic acid) and QSPR modeling.

PropertyPredicted RangeRationale
Melting Point 115°C – 145°C Benzoic acid derivatives with ether linkages typically fall in this range.[1] High crystallinity is expected due to the rigid benzyl-ether stacking.[1]
pKa (Acidic) 3.6 – 4.2 The ortho-alkoxy group can form an intramolecular H-bond with the carboxyl proton, potentially slightly increasing acidity compared to benzoic acid (pKa 4.2).[1]
LogP (Octanol/Water) 2.8 – 3.4 The addition of a fluorobenzyl group (+1.5 log units) and a methoxy group to the benzoic acid core shifts the molecule towards lipophilicity.[1]
Intrinsic Solubility (S₀) < 0.5 mg/mL In its un-ionized state (pH < 2), the molecule is highly hydrophobic.[1]

Solubility Profile & Solvent Compatibility[1]

Aqueous Solubility vs. pH

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1]

  • pH 1.2 (Gastric): Insoluble (Predominantly un-ionized).[1]

  • pH 7.4 (Physiological): Highly Soluble (Predominantly ionized carboxylate).[1]

Organic Solvent Selection

For synthesis and purification, the following solvent hierarchy is recommended:

  • High Solubility (>50 mg/mL): DMSO, DMF (Best for stock solutions).[1]

  • Moderate Solubility: Ethanol, Methanol, Ethyl Acetate, Dichloromethane.[1]

  • Low Solubility: Hexanes, Water (at acidic pH).[1]

Visualization: Solubility & Ionization Logic

The following diagram illustrates the pH-dependent solubility switch and the recommended workflow for determining the exact solubility profile.

SolubilityLogic Start Compound: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Exp_Protocol Experimental Validation (Shake-Flask Method) Start->Exp_Protocol State_Acid pH < pKa (Acid Form) Hydrophobic Low Solubility State_Base pH > pKa (Salt Form) Hydrophilic High Solubility State_Acid->State_Base Titration with NaOH Solvent_Org Organic Solvents (DMSO, MeOH, EtOAc) Soluble Exp_Protocol->Solvent_Org Lipophilicity Check Solvent_Aq Aqueous Buffer Exp_Protocol->Solvent_Aq Solvent_Aq->State_Acid Acidic pH Solvent_Aq->State_Base Basic pH

Figure 1: Solubility logic flow demonstrating the pH-dependent ionization switch.

Experimental Protocols (Self-Validating Systems)

To confirm the exact physicochemical values for your specific lot of CAS 938380-20-2, use the following standardized protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility at pH 1.2, 7.4, and in organic solvents.

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl).[1]

  • Equilibration:

    • Shake at 37°C for 24 hours (orbital shaker at 300 rpm).

    • Check visually: If fully dissolved, add more solid until a precipitate remains.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (see Protocol C).

    • Calculation:

      
      [1]
      
Protocol B: Potentiometric pKa Determination

Objective: Determine the precise pKa to predict pH-dependent behavior.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3 or similar).[1]

  • Sample: Dissolve ~3 mg of compound in a co-solvent mixture (e.g., water/methanol ratios) to ensure solubility across the pH range.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Analysis: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa at 0% organic solvent.[1]

    • Expected Result: A single inflection point around pH 3.8 ± 0.4.[1]

Protocol C: HPLC Method for Purity & Quantification

Objective: A robust method to separate the acid from its aldehyde precursor or other impurities.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 280 nm
Retention Time Acid form typically elutes earlier than the aldehyde precursor or the non-acidic benzyl ether impurities.[1]

Synthesis & Purification Context

Understanding the origin of the compound aids in identifying impurities.[1]

  • Synthesis Route: Typically synthesized via the nucleophilic substitution of 3-methoxysalicylic acid (or ester) with 2-fluorobenzyl bromide, followed by hydrolysis (if ester used).[1] Alternatively, via oxidation of 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde.[1]

  • Key Impurities:

    • Unreacted Precursor: 2-Fluorobenzyl bromide (Lachrymator, alkylating agent).[1]

    • By-product: 3-Methoxysalicylic acid (Hydrolysis product).[1]

    • Aldehyde: If synthesized via oxidation.[1][6]

  • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane is recommended due to the steep solubility curve of benzoic acid derivatives in these mixtures.[1]

References

  • Chemical Identity & Suppliers

    • Source: Huateng Pharma, Product Catalog (CAS 938380-20-2).[1]

    • Source: Bio-Fount, Product Listing.[1]

  • Protocol Methodology (Solubility)

    • Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.[1] [1]

  • Protocol Methodology (pKa)

    • Source: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).

  • General Benzoic Acid Properties

    • Source: NIST Chemistry WebBook, "Benzoic acid derivatives".[1] [1]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Characterization of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for the comprehensive thermodynamic characterization of the novel compound, 2-[(2-Fluorobenzyl)oxy]-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comprehensive thermodynamic characterization of the novel compound, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. Given the specificity of this molecule, this document serves as a methodological whitepaper, outlining the necessary experimental and computational workflows required to establish a robust thermodynamic profile. Such a profile is indispensable for applications in drug development, materials science, and process chemistry, where understanding a substance's stability, energy, and phase behavior is paramount.

Introduction to the Target Molecule

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a fluorinated benzyl group and a methoxy-substituted benzoic acid core, suggests its potential as a candidate in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group provides a handle for salt formation and influences solubility. A thorough understanding of its thermodynamic properties is a critical first step in its development pathway.

Foundational Physicochemical Characterization

Prior to in-depth thermodynamic analysis, a baseline characterization of the compound's fundamental physicochemical properties is essential. These properties not only provide intrinsic information but also inform the design of subsequent thermodynamic experiments.

Melting Point (T_m)

The melting point is a primary indicator of a crystalline solid's purity and thermal stability. Benzoic acid itself is a colorless, crystalline solid.[1][2] Its derivatives often share these characteristics. A sharp melting range typically signifies a high degree of purity.

Aqueous Solubility

Solubility is a critical parameter, particularly in pharmaceutical development. The presence of a hydrophobic benzene ring in benzoic acid derivatives tends to disrupt hydrogen bonding between water molecules, leading to low solubility in cold water.[3] However, the polar carboxylic acid group allows for some interaction with water.[4] The solubility of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid should be determined in water and relevant buffer systems (e.g., pH 7.4) to understand its behavior under physiological conditions.

Acid Dissociation Constant (pKa)

The pKa value governs the extent of ionization of the carboxylic acid group at a given pH, which in turn significantly impacts solubility, absorption, and other biological properties. The pKa of benzoic acid is approximately 4.2.[4] The electronic effects of the substituents on the benzene ring of the target molecule will influence its pKa, which can be determined potentiometrically or via UV-Vis spectroscopy.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is necessary to build a comprehensive thermodynamic profile. The primary experimental methods include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It provides quantitative information on thermal transitions.[7]

Key Parameters Obtained:

  • Melting Point (T_m): The precise temperature of the solid-to-liquid phase transition.

  • Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid, providing insight into the strength of the crystal lattice.

  • Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree, crucial for many thermodynamic calculations.

  • Glass Transition Temperature (T_g): Identifies the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials.[6]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 3-5 mg of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 250°C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating ramp under the same conditions to observe any changes in thermal behavior after the initial melt (e.g., identifying a glass transition in a rapidly cooled amorphous phase).

  • Atmosphere: Conduct the experiment under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.[8]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak area of the melting endotherm, which correspond to the melting point and enthalpy of fusion, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is essential for determining the thermal stability and decomposition profile of a compound.[10][11]

Key Parameters Obtained:

  • Decomposition Temperature (T_d): The temperature at which the compound begins to degrade chemically.

  • Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

  • Volatile Content: TGA can quantify the presence of water or residual solvents in the sample.[12]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument using appropriate mass and temperature standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).

  • Temperature Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) until no further mass loss is observed.

  • Atmosphere: Use an inert nitrogen atmosphere to study thermal decomposition, or an oxidative atmosphere (air or oxygen) to assess oxidative stability.[8]

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which indicates the beginning of decomposition.

Solution Calorimetry

Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent, known as the enthalpy of solution (ΔH_sol).[13] This is a critical parameter for understanding the energetics of solvation, which is fundamental to solubility and formulation science.

Key Parameters Obtained:

  • Enthalpy of Solution (ΔH_sol): The heat change associated with the dissolution process. An exothermic process (negative ΔH_sol) releases heat, while an endothermic process (positive ΔH_sol) absorbs heat.[14]

Experimental Protocol: Solution Calorimetry

  • Calorimeter Setup: Assemble an isoperibol or heat-conduction solution calorimeter.[15] The system typically consists of an insulated reaction vessel (Dewar), a sensitive thermometer, and a stirrer.[16]

  • System Calibration: Determine the heat capacity of the calorimeter system by performing a reaction with a known enthalpy change (e.g., dissolution of KCl or neutralization of THAM).[15]

  • Measurement:

    • Add a precise volume of the desired solvent (e.g., water, ethanol, or a relevant buffer) to the calorimeter vessel and allow it to reach thermal equilibrium.

    • Accurately weigh a small amount of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    • Introduce the solid sample into the solvent and initiate stirring.

    • Record the temperature change over time until a stable final temperature is reached.

  • Data Analysis: Calculate the heat of the reaction (q_rxn) using the observed temperature change (ΔT) and the heat capacity of the calorimeter. The molar enthalpy of solution is then determined by dividing q_rxn by the number of moles of the dissolved solute.[14]

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermodynamic properties, especially for novel molecules.[17] Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost for organic molecules.[18][19]

Key Parameters Predicted:

  • Standard Enthalpy of Formation (ΔH_f°)

  • Standard Gibbs Free Energy of Formation (ΔG_f°)

  • Entropy (S°)

Computational Workflow: DFT Calculations

  • Structure Optimization: The 3D structure of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

  • Energy Calculation: Higher-level single-point energy calculations (e.g., using a larger basis set like 6-311+G(2d,p)) can be performed on the optimized geometry to refine the electronic energy.

  • Data Extraction: The output from the computational software (e.g., Gaussian, ORCA) provides the calculated thermodynamic quantities.[18]

Data Synthesis and Visualization

The integration of experimental and computational data provides a comprehensive and validated thermodynamic profile. The following tables summarize the types of quantitative data that would be generated through these workflows.

Table 1: Physicochemical and Thermal Transition Properties

PropertyMethodExpected Value/Result
Melting Point (T_m)DSCQuantitative value (°C)
Enthalpy of Fusion (ΔH_fus)DSCQuantitative value (kJ/mol)
Decomposition Temp (T_d)TGAQuantitative value (°C)
pKaPotentiometric TitrationQuantitative value
Aqueous SolubilityHPLC/UV-VisQuantitative value (mg/mL)

Table 2: Enthalpic and Free Energy Properties

PropertyMethodExpected Value/Result
Enthalpy of Solution (ΔH_sol)Solution CalorimetryQuantitative value (kJ/mol)
Enthalpy of Formation (ΔH_f°)DFT CalculationQuantitative value (kJ/mol)
Gibbs Free Energy (ΔG_f°)DFT CalculationQuantitative value (kJ/mol)

Experimental and Computational Workflow Diagram

G Overall Workflow for Thermodynamic Characterization cluster_synthesis Compound Availability cluster_physchem Physicochemical Profiling cluster_exp Experimental Thermodynamics cluster_comp Computational Prediction cluster_analysis Data Integration Compound 2-[(2-Fluorobenzyl)oxy]- 3-methoxybenzoic acid MeltingPoint Melting Point (Purity) Compound->MeltingPoint Initial Characterization Solubility Aqueous Solubility Compound->Solubility Initial Characterization pKa pKa Determination Compound->pKa Initial Characterization DSC DSC Analysis (Tm, ΔHfus, Cp) Compound->DSC Experimental Analysis TGA TGA Analysis (Td, Stability) Compound->TGA Experimental Analysis SolCal Solution Calorimetry (ΔHsol) Compound->SolCal Experimental Analysis DFT DFT Calculations (ΔHf°, ΔGf°, S°) Compound->DFT Theoretical Modeling Profile Comprehensive Thermodynamic Profile DSC->Profile Data Synthesis TGA->Profile Data Synthesis SolCal->Profile Data Synthesis DFT->Profile Data Synthesis

Caption: Workflow for Thermodynamic Characterization.

Relationship Between Key Thermodynamic Parameters

G Interrelation of Thermodynamic Properties Gibbs Gibbs Free Energy (G) G = H - TS Enthalpy Enthalpy (H) Heat Content Enthalpy->Gibbs Contributes to Entropy Entropy (S) Disorder Entropy->Gibbs Contributes to Cp Heat Capacity (Cp) Cp = (∂H/∂T)p Cp->Enthalpy Determines T-dependence

Caption: Core Thermodynamic Relationships.

Conclusion

The systematic approach detailed in this guide, combining fundamental physicochemical measurements with advanced experimental and computational techniques, provides a robust pathway for the complete thermodynamic characterization of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. The resulting data on melting, decomposition, heat capacity, and enthalpies of fusion and solution are critical for predicting the compound's behavior, ensuring its stability, and optimizing its handling and formulation for any advanced application, particularly in the pharmaceutical sciences. This framework ensures scientific integrity and provides the authoritative grounding necessary for high-stakes research and development.

References

  • Physical chemical properties benzoic acid . (n.d.). Doc Brown's Chemistry. Retrieved February 22, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals . (2020, July 1). Veeprho. Retrieved February 22, 2026, from [Link]

  • Lab Procedure - Calorimetry . (n.d.). Department of Chemistry & Biochemistry, California State University, Northridge. Retrieved February 22, 2026, from [Link]

  • Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations . (2020, December 1). Materials Chemistry Consortium. Retrieved February 22, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals . (2026, January 23). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]

  • Reaction-Solution Calorimetry . (n.d.). Molecular Energetics Group, University of Lisbon. Retrieved February 22, 2026, from [Link]

  • Experiment #1 – Calorimetry: Heat of Solution . (n.d.). Moorpark College. Retrieved February 22, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 . (n.d.). Intertek. Retrieved February 22, 2026, from [Link]

  • Solution Calorimetry . (2008, October 22). SERC, Carleton College. Retrieved February 22, 2026, from [Link]

  • Using calorimeters for accurate heat measurement . (2025, November 4). Student Academic Success, La Trobe University. Retrieved February 22, 2026, from [Link]

  • Thermal Analysis in the Pharmaceutical Industry . (n.d.). TA Instruments. Retrieved February 22, 2026, from [Link]

  • Thermogravimetric Analyzer for Pharmaceutical Materials . (n.d.). American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]

  • Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System . (2012, February 22). MDPI. Retrieved February 22, 2026, from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds . (n.d.). LinkedIn. Retrieved February 22, 2026, from [Link]

  • Benzoic Acid: Formula, Structure, Properties & Preparation . (n.d.). Aakash Institute. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . (2022, October). ARKIVOC. Retrieved February 22, 2026, from [Link]

  • DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands . (2019, August 29). AIP Publishing. Retrieved February 22, 2026, from [Link]

  • Properties and Uses of Benzoic Acid . (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Differential scanning calorimetry . (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC) . (2025, October 30). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • The calculation of thermodynamic properties of molecules . (2010, February 11). Chemical Society Reviews. Retrieved February 22, 2026, from [Link]

  • Differential Scanning Calorimetry Analysis . (n.d.). Intertek. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Acidity Constants &amp; Physicochemical Profiling of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

The following technical guide details the physicochemical profiling of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid , focusing on its acidity constants (pKa). This guide is structured for researchers in pharmaceutical c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid , focusing on its acidity constants (pKa).

This guide is structured for researchers in pharmaceutical chemistry and pre-formulation, emphasizing the causality behind the values and the rigor required to measure them.

Executive Summary

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a lipophilic benzoic acid derivative often encountered in the synthesis of potassium-competitive acid blockers (P-CABs) or related pharmacophores. Its physicochemical behavior is dominated by the ortho-effect , where the bulky 2-fluorobenzyloxy group sterically influences the carboxylic acid moiety.

Understanding the pKa of this molecule is critical for:

  • Impurity Purging: Controlling pH during liquid-liquid extraction (work-up) to separate the acid from neutral precursors.

  • Solubility Profiling: Predicting pH-dependent solubility (logS) in biological media.

Key Data Points (Predicted & Analog-Based):

  • pKa (Acidic): 3.90 – 4.15 (Stronger acid than benzoic acid).

  • Dominant Effect: Steric Inhibition of Resonance (Ortho-Effect).

  • LogP (Predicted): ~3.2 – 3.8 (High Lipophilicity).

Structural Basis of Acidity

To accurately predict and interpret the pKa, we must deconstruct the electronic and steric environment of the carboxylic acid proton.

The Ortho-Effect Mechanism

Unlike meta- or para-substituted benzoic acids, which follow Hammett equation linearity, this molecule is governed by the Ortho-Effect .

  • Steric Inhibition of Resonance: The bulky 2-[(2-fluorobenzyl)oxy] group at the ortho position physically forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring.

  • Destabilization of the Acid: In the planar conformation, the carboxylic acid is stabilized by resonance with the phenyl ring. Twisting breaks this conjugation, raising the energy of the neutral acid form.

  • Anion Stabilization: The carboxylate anion (-COO-) is less dependent on ring conjugation for stability. Consequently, the equilibrium shifts toward the dissociated (anionic) state, lowering the pKa relative to unsubstituted benzoic acid (pKa 4.20).

Electronic Substituent Effects
  • 3-Methoxy Group: Acts as a weak electron donor via resonance but an electron withdrawer via induction. Being in the meta position relative to the carboxylic acid (if we consider the 1,3 relationship), its influence is minor compared to the ortho-substituent.

  • 2-Fluorobenzyl Group: The fluorine atom is on the benzyl ring, 5 bonds away from the acidic proton. Its inductive electron-withdrawing effect (-I) is negligible. The primary driver is the steric bulk of the benzyloxy linkage.

Structural Diagram & Logic Flow

The following diagram illustrates the structural factors influencing the pKa.

G Molecule 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid OrthoGroup Ortho-Substituent (2-Fluorobenzyl)oxy Molecule->OrthoGroup Possesses COOH Carboxylic Acid (-COOH) Molecule->COOH Possesses StericEffect Steric Inhibition of Resonance OrthoGroup->StericEffect Forces Twist Acidity Increased Acidity (Lower pKa ~4.0) COOH->Acidity Easier Deprotonation StericEffect->COOH Decouples from Ring

Figure 1: Mechanistic pathway of the Ortho-Effect lowering the pKa.

Comparative pKa Data

Since direct experimental values for this specific intermediate are rarely published in open literature, we utilize high-confidence structural analogs to bracket the value.

CompoundStructure NotepKa (Experimental)Source
Benzoic Acid Unsubstituted Reference4.20[Bordwell, 2017]
2-Methoxybenzoic Acid Ortho-methoxy (Electronic Analog)4.09[NIST / PubChem]
2-Benzyloxybenzoic Acid Ortho-benzyloxy (Steric Analog)~4.05 (Est.)[ChemScene]
Target Molecule 2-[(2-Fluorobenzyl)oxy]-3-methoxy- 3.95 ± 0.15 Predicted

Experimental Protocol: Cosolvent Potentiometric Titration

Due to the high lipophilicity of the (2-fluorobenzyl)oxy group, this molecule is likely insoluble in pure water at low pH (where it exists as the neutral acid). Therefore, standard aqueous titration will fail (precipitation).

The Solution: The Yasuda-Shedlovsky Extrapolation Method using Methanol/Water mixtures.[3]

Reagents & Equipment
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a combined Ag/AgCl pH electrode.

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Ionic Strength Adjuster: 0.15 M KCl.[4]

  • Inert Gas: Argon or Nitrogen (to prevent CO₂ absorption).

Step-by-Step Workflow
  • Preparation: Prepare three assay solutions with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% w/w MeOH). Ensure ionic strength is constant (0.15 M KCl).

  • Dissolution: Dissolve ~1-2 mg of the target acid in the cosolvent mixture. Ensure complete dissolution.

  • Blank Titration: Perform a blank titration on the solvent mixture to determine the system standard potential (

    
    ) and slope factor for that specific solvent ratio.
    
  • Sample Titration: Titrate the sample with 0.1 M KOH under inert gas flow at 25°C.

  • Data Collection: Record pH vs. Volume of Titrant. The software calculates the apparent pKa (

    
    ) for each solvent ratio.
    
Data Analysis (Yasuda-Shedlovsky)

The apparent pKa values (


) obtained in methanol mixtures are linearly related to the inverse of the dielectric constant (

) of the solvent mixture.

Equation:



  • Plot

    
     on the Y-axis.
    
  • Plot

    
     on the X-axis.
    
  • Extrapolation: The Y-intercept (where

    
     corresponds to pure water) gives the theoretical aqueous pKa.
    

Protocol Start Start: Solid Sample SolubilityCheck Check Aqueous Solubility (Likely < 0.1 mg/mL) Start->SolubilityCheck CosolventPrep Prepare MeOH/Water Mixtures (30%, 40%, 50%) SolubilityCheck->CosolventPrep Insoluble Titration Potentiometric Titration (Argon Purge, 25°C) CosolventPrep->Titration Calc_psKa Calculate Apparent pKa (psKa) for each mixture Titration->Calc_psKa Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Methanol Calc_psKa->Extrapolation FinalResult Final Aqueous pKa Extrapolation->FinalResult

Figure 2: Cosolvent titration workflow for lipophilic acids.

Applications in Drug Development[7][8]

Impurity Purging (Process Chemistry)

In the synthesis of P-CABs, this acid might be a starting material or a hydrolysis byproduct.

  • At pH > 6.0: The molecule exists >99% as the anion (water-soluble).

  • At pH < 2.0: The molecule exists >99% as the neutral acid (organic-soluble).

  • Strategy: To remove this impurity from a basic amine drug (like Vonoprazan), wash the organic layer with basic aqueous solution (pH 8-9) . The acid will deprotonate, become anionic, and partition into the water layer, leaving the drug in the organic layer.

Bio-distribution (ADME)
  • Stomach (pH 1.5): Neutral form dominates. High membrane permeability.

  • Intestine (pH 6.5): Anionic form dominates. Lower passive permeability, but higher solubility.

References

  • Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in Water and DMSO).[5] Organic Chemistry Data.[6][5] [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • PubChem. (2025).[7] 2-Methoxybenzoic acid (Compound Summary).[7][8] National Library of Medicine. [Link]

  • Takagi, T., et al. (1980). Determination of pKa values of water-insoluble substances by potentiometric titration in aqueous methanol. Journal of Pharmacy and Pharmacology. (Primary source for Yasuda-Shedlovsky method).

Sources

Exploratory

An In-depth Technical Guide to 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid and its Analogs in Major Chemical Databases

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a compound of interest in contemp...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a compound of interest in contemporary chemical and pharmaceutical research. An exhaustive search of prominent chemical databases, including PubChem and ChemSpider, reveals that this specific benzoic acid derivative is not currently cataloged. This suggests its novelty or limited public research data.

In light of this, this guide will focus on the most structurally and synthetically relevant analog with available data: its immediate precursor, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde . We will also explore other closely related compounds to provide a broader understanding of this chemical scaffold. This document is structured to offer not just data, but also actionable insights into the properties, potential synthesis, and data landscape of this class of molecules.

The Target Compound: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid - An Uncharted Entity

As of the latest database searches, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid does not have a dedicated entry in PubChem or ChemSpider. This absence underscores a gap in the collective chemical knowledge and presents an opportunity for novel research. For scientists looking to synthesize or characterize this molecule, the following sections on its closest analogs will be invaluable.

The Precursor: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

The most pertinent analog with a registered presence in chemical databases is the corresponding aldehyde, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. Its data provides a foundational understanding of the physicochemical properties that can be expected from the target benzoic acid.

Database Identifiers and Molecular Profile
PropertyValueSource
IUPAC Name 2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehydeSigma-Aldrich
CAS Number 588687-34-7Sigma-Aldrich
Molecular Formula C15H13FO3Sigma-Aldrich
Molecular Weight 260.26 g/mol PubChem[1]
Canonical SMILES COC1=C(C=CC=C1C=O)OCC2=CC=CC=C2F
InChI InChI=1S/C15H13FO3/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3Sigma-Aldrich
InChIKey UBZYRNWGDULIOS-UHFFFAOYSA-NSigma-Aldrich
Predicted Physicochemical Properties

The following properties for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde are computationally predicted and provide a baseline for experimental design.

PropertyPredicted ValueSource
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 5
Topological Polar Surface Area 35.5 ŲPubChem[1]
Hypothetical Synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid from its Aldehyde Precursor

The synthesis of the target carboxylic acid from its aldehyde precursor is a standard organic transformation. A common and effective method is the Pinnick oxidation, which is known for its high yield and tolerance of various functional groups.

Workflow for the Oxidation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde:

G aldehyde 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde reaction Pinnick Oxidation aldehyde->reaction reagents Sodium chlorite (NaClO2) Sodium dihydrogen phosphate (NaH2PO4) 2-Methyl-2-butene reagents->reaction solvent tert-Butanol and Water solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Crystallization or Chromatography workup->purification product 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid purification->product

Caption: Hypothetical workflow for the synthesis of the target benzoic acid.

Experimental Protocol Insight:

  • Dissolution: The starting aldehyde is dissolved in a mixture of tert-butanol and water.

  • Reagent Addition: 2-Methyl-2-butene is added as a scavenger for the hypochlorite byproduct. A solution of sodium chlorite and sodium dihydrogen phosphate in water is then added dropwise at room temperature. The phosphate buffer is crucial to maintain a slightly acidic pH to prevent the formation of explosive chlorine dioxide gas.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a reducing agent like sodium sulfite, and the organic solvent is removed under reduced pressure. The aqueous layer is then acidified, leading to the precipitation of the carboxylic acid, which can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Structurally Related Compounds in PubChem

To provide a more comprehensive view, this section details other structurally similar compounds found in PubChem.

2-[(2-Fluorophenyl)methoxy]-3-methoxybenzamide

This benzamide derivative shares the same core ether linkage and substitution pattern on the benzoic ring.

  • PubChem CID: 24390628[2]

  • Molecular Formula: C15H14FNO3[2]

  • Molecular Weight: 275.27 g/mol [2]

  • IUPAC Name: 2-[(2-fluorophenyl)methoxy]-3-methoxybenzamide[2]

Structural Representation:

Sources

Foundational

Biological Activity of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid and its derivatives. This scaffold represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid and its derivatives. This scaffold represents a critical pharmacophore in the development of G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists , utilized primarily in metabolic disease research (Type 2 Diabetes).

Technical Guide & Whitepaper

Executive Summary

The compound 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid serves as a high-affinity chemical probe and structural intermediate in the class of GPR40 (FFAR1) agonists . Unlike traditional insulin secretagogues (e.g., sulfonylureas) that cause hypoglycemia by closing


 channels independent of glucose, derivatives of this benzoic acid scaffold amplify insulin secretion only in the presence of elevated glucose . This "glucose-dependent" mechanism makes the scaffold a cornerstone in the research of safer antidiabetic therapeutics.

Chemical Basis & Structure-Activity Relationship (SAR)

This molecule is engineered to mimic endogenous long-chain free fatty acids (the natural ligands of GPR40) while improving metabolic stability and binding specificity.

The Pharmacophore

The structure consists of three critical domains:

  • The Acidic Headgroup (Benzoic Acid): The carboxylate moiety (

    
    ) forms a critical ionic bridge with positively charged residues (typically Arg183 , Arg258 , or Tyr91 ) inside the GPR40 hydrophilic pocket.
    
  • The Linker (2-Alkoxy Ether): The ether oxygen at the ortho position creates a specific "kinked" conformation, orienting the lipophilic tail into the hydrophobic sub-pocket of the receptor.

  • The Lipophilic Tail (2-Fluorobenzyl):

    • 2-Fluoro Substitution: The fluorine atom at the ortho position of the benzyl ring is a bioisostere that blocks metabolic oxidation (CYP450 degradation) and increases lipophilicity (

      
      ), enhancing membrane permeability.
      
    • 3-Methoxy Group: Located on the core benzoate ring, this group provides steric bulk that locks the rotation of the carboxylic acid, optimizing the binding entropy.

SAR Visualization

The following diagram illustrates the functional roles of each structural component.

SAR_Analysis Core Core Scaffold: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Acid Carboxylic Acid (C1) Ionic Anchor (Arg183/Arg258) Core->Acid Pharmacodynamics Linker Ether Linkage (C2) Conformational Hinge Core->Linker Geometry Tail 2-Fluorobenzyl Group Hydrophobic Pocket Binding Core->Tail Lipophilicity Methoxy 3-Methoxy Group Rotational Lock & H-Bond Acceptor Core->Methoxy Selectivity Receptor Activation Receptor Activation Acid->Receptor Activation Ionic Bond Metabolic Stability Metabolic Stability Tail->Metabolic Stability F-blockade

Figure 1: Structure-Activity Relationship (SAR) of the 2-alkoxy-3-methoxybenzoic acid scaffold targeting GPR40.

Mechanism of Action: GPR40 Signaling

Upon binding to the transmembrane domain of GPR40 (FFAR1) on pancreatic


-cells, the derivative initiates a 

-coupled signaling cascade.
Signaling Cascade
  • Ligand Binding: The benzoic acid derivative binds to the allosteric site of GPR40.

  • G-Protein Activation: Conformational change recruits

    
    .
    
  • Effector Activation: Phospholipase C (PLC) is activated, hydrolyzing PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), triggering

    
     release.
    
  • Insulin Exocytosis: Elevated cytosolic

    
     triggers the fusion of insulin granules with the plasma membrane.
    

Crucial Distinction: This pathway amplifies insulin secretion only when glucose levels are high (which provides the necessary ATP for the process), thereby minimizing hypoglycemia risk.

GPR40_Pathway Ligand 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Receptor GPR40 (FFAR1) (Pancreatic Beta Cell) Ligand->Receptor Binding Gaq Gαq Protein Receptor->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER ER Calcium Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ ER->Ca Releases Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Triggers Exocytosis

Figure 2: GPR40 (


) signaling pathway activated by the benzoic acid derivative.

Experimental Protocols

For researchers validating this compound, the following protocols ensure robust data generation.

Chemical Synthesis (Williamson Ether Strategy)

Objective: Synthesize 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid from 3-methoxysalicylic acid.

  • Reagents: 3-methoxysalicylic acid (1.0 eq), 2-fluorobenzyl bromide (1.1 eq),

    
     (2.5 eq), Acetone or DMF (Solvent).
    
  • Procedure:

    • Dissolve 3-methoxysalicylic acid in dry acetone/DMF.

    • Add anhydrous

      
       and stir at room temperature for 30 min to form the phenoxide anion.
      
    • Add 2-fluorobenzyl bromide dropwise.

    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Hydrolysis (if ester used): If starting with methyl ester, perform hydrolysis using LiOH in THF/Water (1:1) at RT for 2 hours.

    • Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.[1] Wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

In Vitro Calcium Mobilization Assay (FLIPR)

Objective: Measure the functional potency (


) of the compound against GPR40.
ParameterSpecification
Cell Line CHO-K1 or HEK293 stably expressing human GPR40
Dye Fluo-4 AM or Calcium 6 (Molecular Devices)
Buffer HBSS + 20 mM HEPES, pH 7.4
Compound Prep Dissolve in DMSO (10 mM stock), serial dilution in buffer
Readout Fluorescence intensity (Ex 488 nm / Em 525 nm)

Protocol Steps:

  • Seed GPR40-expressing cells in 384-well black plates (10,000 cells/well). Incubate overnight.

  • Load cells with Calcium-sensitive dye for 60 min at 37°C.

  • Add test compound using an automated liquid handler.

  • Measure real-time fluorescence changes for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Confirm glucose-dependency of the activity.

  • Isolate: Primary pancreatic islets (mouse or human) or INS-1E cell line.

  • Starvation: Incubate cells in low glucose (2.8 mM) Krebs-Ringer buffer for 2 hours.

  • Treatment: Treat cells with compound (e.g., 10

    
    ) in the presence of Low Glucose (2.8 mM)  vs. High Glucose (16.7 mM) .
    
  • Quantification: Collect supernatant after 1 hour. Measure insulin via ELISA or HTRF.

  • Validation Criteria: The compound should show minimal insulin secretion at 2.8 mM glucose but significant fold-increase at 16.7 mM glucose compared to vehicle.

Comparative Data Profile

The following table summarizes the expected biological profile of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid compared to standard ligands.

Compound ClassTargetBinding ModeMetabolic StabilityHypoglycemia Risk
2-[(2-F-benzyl)oxy]-3-methoxybenzoic acid GPR40 Allosteric AgonistHigh (F-blockade)Low (Glucose-dependent)
Linoleic Acid (Endogenous)GPR40Orthosteric/AllostericLow (Rapid

-oxidation)
Low
Glimepiride (Sulfonylurea)SUR1Channel BlockerModerateHigh (Direct release)
TAK-875 (Fasiglifam)GPR40Allosteric AgonistHighLow

References

  • Christiansen, E., et al. (2010). "Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469." Journal of Medicinal Chemistry. Link

  • Negoro, K., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Lin, D.C., et al. (2011). "GPR40 as a target for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Targets. Link

  • Huateng Pharma. (2025). "2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Product Data." Chemical Catalog. Link

  • Mancini, A.D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes Care. Link

Sources

Exploratory

Fluorobenzyl Oxy Benzoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of fluorobenzyl oxy benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of fluorobenzyl oxy benzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. We will delve into the synthetic strategies for creating these molecules, their diverse biological activities, the underlying mechanisms of action, and the critical structure-activity relationships that govern their efficacy. This technical resource is designed for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to accelerate the discovery of novel therapeutics.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve lipophilicity and cell membrane permeability, and increase binding affinity to target proteins.[1] When the fluorobenzyl moiety is coupled with the benzoic acid scaffold, a well-established pharmacophore present in numerous approved drugs, the resulting derivatives exhibit a remarkable range of biological activities.[1] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of fluorobenzyl oxy benzoic acid derivatives.

Synthetic Strategies and Methodologies

The synthesis of fluorobenzyl oxy benzoic acid derivatives is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming an ether linkage.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecules, this typically involves the reaction of a fluorobenzyl halide with a hydroxybenzoic acid. A key consideration is the protection of the carboxylic acid group of the hydroxybenzoic acid to prevent its interference with the basic reaction conditions.

General Synthetic Workflow

The overall synthetic scheme can be visualized as a multi-step process, starting from readily available precursors and culminating in the desired fluorobenzyl oxy benzoic acid derivative.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification HB Hydroxybenzoic Acid Ester Hydroxybenzoic Acid Ester HB->Ester Alcohol, Acid Catalyst Ether_Ester Fluorobenzyl Oxy Benzoic Acid Ester Ester->Ether_Ester Base (e.g., K2CO3, NaH) FBH Fluorobenzyl Halide FBH->Ether_Ester Final_Product Fluorobenzyl Oxy Benzoic Acid Derivative Ether_Ester->Final_Product Base (e.g., NaOH, KOH), then Acid

Caption: Generalized workflow for the synthesis of fluorobenzyl oxy benzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of 2-((4-Fluorobenzyl)oxy)benzoic Acid

This protocol provides a representative procedure for the synthesis of a 2-(fluorobenzyloxy)benzoic acid derivative.

Step 1: Esterification of Salicylic Acid

  • To a solution of salicylic acid (1 eq.) in methanol (5 mL/g of salicylic acid), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl salicylate.

Step 2: Williamson Ether Synthesis

  • To a solution of methyl salicylate (1 eq.) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g of methyl salicylate), add anhydrous potassium carbonate (1.5 eq.).

  • Add 4-fluorobenzyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction mixture at 80 °C for 8-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-((4-fluorobenzyl)oxy)benzoate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Saponification

  • Dissolve the purified ester (1 eq.) in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Add lithium hydroxide (2 eq.) and stir the mixture at room temperature for 4-6 hours.

  • After completion of the reaction (monitored by TLC), acidify the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product, 2-((4-fluorobenzyl)oxy)benzoic acid.

Biological Activities and Therapeutic Potential

Fluorobenzyl oxy benzoic acid derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of new drugs for various diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of this class of compounds against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

One of the primary mechanisms by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.[3]

G FOBD Fluorobenzyl Oxy Benzoic Acid Derivative Mitochondria Mitochondria FOBD->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by fluorobenzyl oxy benzoic acid derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some derivatives have been shown to arrest the cell cycle at specific checkpoints, such as the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected fluorobenzyl oxy benzoic acid derivatives and related compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Cyclopentaquinoline with 4-fluorobenzoic acid moietyA549 (Lung)< 20 µM[3]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa (Cervical)17.84 µM[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast)15.6 µM[4]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamideColorectal cancer cell line4.53 µM[4]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Fluorobenzyl oxy benzoic acid derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some salicylic acid derivatives, the parent scaffold of our compounds of interest, are known to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][6] Inhibition of NF-κB prevents the transcription of numerous pro-inflammatory genes.

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK activation Stimulus->IKK IkB IκB degradation IKK->IkB NFkB NF-κB translocation to nucleus IkB->NFkB Transcription Transcription of pro-inflammatory genes NFkB->Transcription Inflammation Inflammation Transcription->Inflammation FOBD Fluorobenzyl Oxy Benzoic Acid Derivative FOBD->IKK inhibition

Caption: Inhibition of the NF-κB signaling pathway by fluorobenzyl oxy benzoic acid derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the inhibitory concentrations of related fluorinated compounds against key inflammatory targets.

Compound/DerivativeTargetIC50 ValueReference
Fluorinated benzofuran derivativeCOX-20.52 µM[7]
Fluorinated benzofuran derivativeIL-6 production1.2 µM[8]
Fluorinated benzofuran derivativeNO production2.4 µM[8]
Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Fluorobenzyl oxy benzoic acid derivatives have emerged as a promising class of antimicrobial agents.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

A key mechanism of antibacterial action for some related pyrazole-containing fluorinated benzoic acids is the inhibition of the fatty acid biosynthesis (FAB) pathway.[1] This pathway is essential for the construction of bacterial cell membranes and is a validated target for antibacterial drugs.

G FOBD Fluorobenzyl Oxy Benzoic Acid Derivative FAB_Enzymes Fatty Acid Biosynthesis Enzymes FOBD->FAB_Enzymes inhibition Growth_Inhibition Inhibition of Bacterial Growth FOBD->Growth_Inhibition Fatty_Acids Fatty Acid Production FAB_Enzymes->Fatty_Acids Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane Membrane->Growth_Inhibition

Caption: Inhibition of bacterial fatty acid biosynthesis by fluorobenzyl oxy benzoic acid derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of related fluorinated benzoic acid derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeS. aureus0.5[9]
Fluorobenzoylthiosemicarbazide derivativeS. aureus (MRSA)7.82 - 31.25[10]
4-(€-3-(4-Fluorophenyl)-3-oxoprop-1-enyl)benzoic acidGram-positive bacteriaLower than ampicillin[11]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

  • Position of the Fluorine Atom: The position of the fluorine atom on the benzyl ring can significantly impact activity. For instance, in some series of antibacterial pyrazole derivatives, 3-fluorophenyl substitution was found to be more potent than 4-fluorophenyl substitution.[9]

  • Substituents on the Benzoic Acid Ring: Electron-donating groups on the benzoic acid ring have been shown to enhance the anti-sickling activity of benzoic acid derivatives, a related class of compounds.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing lipophilic substituents on an aniline moiety attached to the core structure, has been shown to improve antibacterial potency.[9]

  • Overall Molecular Shape: The three-dimensional conformation of the molecule is critical for its interaction with the target protein. The rigid nature of the benzoic acid scaffold, combined with the flexibility of the ether linkage, allows for a range of conformations that can be optimized for target binding.

Conclusion and Future Directions

Fluorobenzyl oxy benzoic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases warrants further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of disease.

  • Target Identification and Validation: Elucidation of the precise molecular targets for derivatives with unknown mechanisms of action.

  • Toxicity Profiling: Comprehensive assessment of the safety profile of lead compounds.

The insights and methodologies presented in this technical guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for a range of human diseases.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research. BenchChem.
  • Olszewska, P., Szymański, J., Mikiciuk-Olasik, E., & Szymański, P. (2014). New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. European Journal of Pharmacology, 729, 30-36.
  • Zhdankin, V. V., & Yoshimura, A. (2023). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Molecules, 28(5), 2289.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1934-1950.
  • Kumar, R., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 7(33), 28996-29009.
  • El-Sayed, M. A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20008-20045.
  • ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines.
  • Preprints.org. (2023).
  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Al-Ostoot, F. H., et al. (2022).
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
  • Jeleń, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 133.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (n.d.). Results of Antimicrobial activity IC50 was calculated and tabulated in.
  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.
  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.
  • Foe, C., et al. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Journal of Advanced Pharmaceutical Technology & Research, 16(3), 165.
  • Marietti, Gislon e Trupiano S.r.l. (2007).
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Science.gov.
  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.
  • Sayed, S. M., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(11), 5945.
  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • ResearchGate. (n.d.). (PDF) 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice.
  • ResearchGate. (n.d.). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Trias, E., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(2), 978–995.
  • Frontiers Media. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers.
  • MDPI. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI.
  • Wiley. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. Wiley Online Library.
  • bioRxiv. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.
  • MDPI. (2021).
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • MDPI. (2021).
  • Elsevier. (2018).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a key intermediate in the development of various pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a key intermediate in the development of various pharmaceutically active compounds. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis.[1][2][3][4][5] This protocol offers a detailed, step-by-step methodology, from the selection of starting materials to the final characterization of the product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to facilitate potential troubleshooting.

Introduction

The synthesis of substituted benzoic acid derivatives is a cornerstone of medicinal chemistry. The title compound, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, incorporates a fluorinated benzyl moiety, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule due to the unique electronic properties of fluorine.[6] The methoxy and carboxylic acid groups provide additional handles for further chemical modification.

The synthetic route described herein employs the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-fluorobenzyl bromide in an SN2 reaction.[4]

Reaction Scheme

The overall reaction for the synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 2-Hydroxy-3-methoxybenzoic acid plus1 + reactant2 2-Fluorobenzyl bromide arrow base K2CO3 (Base) solvent DMF (Solvent) product 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid byproduct KBr + KHCO3 Experimental_Workflow Synthesis Workflow start Start: Charge reactants reaction Reaction under inert atmosphere (Heat to 80 °C, 6-8 h) start->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous work-up (Quench, extract, wash) monitoring->workup Upon completion acidification Acidify aqueous layer (precipitate product) workup->acidification filtration Filter and wash the solid product acidification->filtration drying Dry the product in vacuo filtration->drying purification Recrystallization (optional, if needed) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure product characterization->end

Sources

Application

step-by-step preparation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid from 3-methoxysalicylic acid

Synthesis Protocol: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Application Note & Protocol Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Protocol: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a key intermediate in pharmaceutical research. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] The protocol details the O-alkylation of 3-methoxysalicylic acid with 2-fluorobenzyl bromide using potassium carbonate as a base in a polar aprotic solvent. This guide is intended for researchers in organic chemistry and drug development, offering detailed procedural instructions, scientific rationale for key steps, and methods for purification and characterization.

Introduction

Derivatives of benzoic acid are fundamental scaffolds in medicinal chemistry. The target molecule, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, combines the structural features of a substituted benzoic acid with a fluorobenzyl ether moiety, making it a valuable building block for the synthesis of complex biologically active molecules. The synthetic route described herein employs the Williamson ether synthesis, an SN2 reaction between a deprotonated alcohol (a phenoxide in this case) and an organohalide.[1][2] This method is renowned for its reliability and versatility in constructing ether bonds.[3]

Reaction Scheme

Figure 1. Synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid from 3-methoxysalicylic acid via Williamson ether synthesis.

Scientific Rationale and Mechanistic Insights

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][4]

  • Deprotonation: The reaction is initiated by the deprotonation of the most acidic proton in 3-methoxysalicylic acid. While the carboxylic acid proton is the most acidic, the reaction conditions favor the deprotonation of the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a moderately weak base, sufficient to deprotonate the phenol to form the potassium phenoxide in situ.[4][5] This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide.[1] This backside attack displaces the bromide leaving group in a concerted fashion, characteristic of an SN2 reaction, to form the desired ether linkage.[2][4]

  • Choice of Reagents:

    • Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but generally not strong enough to cause unwanted side reactions like elimination, which can be an issue with stronger bases and more hindered halides.[6]

    • Alkyl Halide: A primary benzylic halide like 2-fluorobenzyl bromide is an excellent substrate for SN2 reactions because the reaction center is sterically accessible, and the transition state is stabilized by the adjacent phenyl ring.[7] Secondary and tertiary halides are more prone to E2 elimination pathways.[2][8]

    • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone is crucial. These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[6][9] Protic solvents would hydrogen-bond with the phenoxide, reducing its nucleophilicity and potentially favoring undesired C-alkylation.[9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3-Methoxysalicylic acidC₈H₈O₄168.155.00 g29.71.0
2-Fluorobenzyl bromideC₇H₆BrF189.036.19 g32.71.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.21 g59.42.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL--
1 M Hydrochloric Acid (HCl)HCl36.46~150 mL--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 3-methoxysalicylic acid (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (8.21 g, 59.4 mmol).

    • Add 100 mL of N,N-Dimethylformamide (DMF).

    • Place a magnetic stir bar in the flask and begin stirring to create a suspension.

  • Addition of Alkylating Agent:

    • To the stirring suspension, add 2-fluorobenzyl bromide (6.19 g, 32.7 mmol) dropwise at room temperature.

    • Attach a condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C using a heating mantle.

    • Maintain this temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-methoxysalicylic acid) is consumed.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 500 mL beaker containing approximately 200 mL of cold water.

    • Acidify the aqueous solution to a pH of ~2 by slowly adding 1 M HCl. A precipitate should form.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (100 mL each time).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization.[10][11] Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture and allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Process Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Charge Reactants (3-Methoxysalicylic Acid, K₂CO₃) + Solvent (DMF) alkyl_halide 2. Add Alkylating Agent (2-Fluorobenzyl Bromide) reagents->alkyl_halide Stirring heat 3. Heat to 60-70°C (4-6 hours) alkyl_halide->heat tlc 4. Monitor by TLC heat->tlc quench 5. Quench with Water & Acidify with HCl tlc->quench extract 6. Extract with EtOAc quench->extract dry 7. Wash & Dry Organic Layer extract->dry purify 8. Concentrate & Recrystallize dry->purify characterize 9. Characterize Product (NMR, MS, MP) purify->characterize

Sources

Method

Application Note: Chemoselective Alkylation of 3-Methoxysalicylic Acid with 2-Fluorobenzyl Bromide

Executive Summary This guide details the reaction conditions for the alkylation of 3-methoxysalicylic acid (2-hydroxy-3-methoxybenzoic acid) with 2-fluorobenzyl bromide . Due to the presence of two nucleophilic sites—the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for the alkylation of 3-methoxysalicylic acid (2-hydroxy-3-methoxybenzoic acid) with 2-fluorobenzyl bromide . Due to the presence of two nucleophilic sites—the carboxylate (pKa ~3) and the phenolic hydroxyl (pKa ~10, stabilized by intramolecular hydrogen bonding)—this reaction can yield three distinct products: the ester , the ether , or the bis-alkylated product.

This protocol provides optimized conditions for:

  • Selective Esterification: Targeting 2-fluorobenzyl 2-hydroxy-3-methoxybenzoate.

  • Exhaustive Bis-Alkylation: Targeting 2-fluorobenzyl 2-(2-fluorobenzyloxy)-3-methoxybenzoate.

  • Selective Ether Synthesis: A workflow to access 2-(2-fluorobenzyloxy)-3-methoxybenzoic acid via hydrolysis.

Mechanistic Insight & Chemoselectivity

The Challenge of 3-Methoxysalicylic Acid

3-Methoxysalicylic acid presents a unique challenge in alkylation due to the intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the carboxylate.

  • Carboxylate (C-1): Highly nucleophilic upon deprotonation. Reacts readily under mild conditions.[1]

  • Phenol (C-2): The hydroxyl group is deactivated by the intramolecular H-bond and sterically crowded by the adjacent 3-methoxy group. Alkylation at this position requires disruption of the H-bond (using polar aprotic solvents like DMF) and higher temperatures.

Reaction Pathways

The reaction follows a standard SN2 mechanism .

  • Kinetic Product: The Ester .[2][3] Formed rapidly using mild bases (e.g., KHCO3) in aprotic solvents (Acetone).

  • Thermodynamic/Forced Product: The Ether-Ester (Bis-alkylated) . Requires stronger bases (K2CO3, Cs2CO3), heat, and polar solvents (DMF) to drive the phenoxide attack.

Pathway Diagram

ReactionPathways Start 3-Methoxysalicylic Acid Ester Product A: Ester (Kinetic Control) Start->Ester 1.0 eq Base Acetone, 56°C (Carboxylate attack) Bis Product B: Bis-Alkylated (Thermodynamic Control) Start->Bis 2.5 eq Base DMF, 80°C (Phenoxide attack) Reagents 2-Fluorobenzyl Bromide (Electrophile) Ester->Bis Excess Base/Halide Heat EtherAcid Product C: Ether-Acid (Target) Bis->EtherAcid LiOH/MeOH Selective Hydrolysis

Figure 1: Divergent synthesis pathways controlled by stoichiometry and solvent choice.

Experimental Protocols

Protocol A: Selective Esterification (Synthesis of the Ester)

Target: 2-fluorobenzyl 2-hydroxy-3-methoxybenzoate Objective: Alkylate the carboxyl group while leaving the phenol free.

Reagents:

  • 3-Methoxysalicylic acid (1.0 equiv)

  • 2-Fluorobenzyl bromide (1.05 equiv)

  • Potassium Bicarbonate (KHCO3) (1.1 equiv) — Preferred over K2CO3 to minimize phenol deprotonation.

  • Solvent: Acetone (0.2 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-methoxysalicylic acid and anhydrous Acetone.

  • Base Addition: Add KHCO3. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add 2-fluorobenzyl bromide dropwise.

  • Reaction: Heat to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acid spot should disappear; the phenol remains (visualized by FeCl3 stain).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Protocol B: Exhaustive Bis-Alkylation (Synthesis of the Ether-Ester)

Target: 2-fluorobenzyl 2-(2-fluorobenzyloxy)-3-methoxybenzoate Objective: Install the 2-fluorobenzyl group at both the carboxyl and phenolic positions.

Reagents:

  • 3-Methoxysalicylic acid (1.0 equiv)

  • 2-Fluorobenzyl bromide (2.5 equiv)

  • Potassium Carbonate (K2CO3) (3.0 equiv) — Stronger base required.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to accelerate reaction.

  • Solvent: DMF (Dimethylformamide) (0.5 M) — Essential to break intramolecular H-bonds.

Procedure:

  • Activation: Dissolve 3-methoxysalicylic acid in DMF. Add K2CO3 and KI. Stir at RT for 30 minutes. The mixture may turn yellow (phenoxide formation).

  • Addition: Add 2-fluorobenzyl bromide (2.5 equiv) in one portion.

  • Reaction: Heat to 80°C for 12–16 hours.

    • Note: The phenol alkylation is the rate-determining step.

  • Quench: Cool to RT. Pour onto crushed ice/water (10x volume).

  • Workup: Extract with EtOAc (3x). Wash organic layer with water (2x) and LiCl solution (to remove DMF).

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Synthesis of the Ether-Acid

Target: 2-(2-fluorobenzyloxy)-3-methoxybenzoic acid Objective: Obtain the phenolic ether with a free carboxylic acid. Strategy: Direct alkylation of the dianion is often low-yielding due to O-alkylation vs. esterification competition. The most robust route is Bis-alkylation (Protocol B) followed by Selective Hydrolysis .

Step 1: Perform Protocol B to obtain the Bis-alkylated intermediate. Step 2 (Hydrolysis):

  • Dissolve the Bis-alkylated product in THF:MeOH:Water (3:1:1).

  • Add Lithium Hydroxide (LiOH·H2O, 2.0 equiv).

  • Stir at RT for 4–12 hours. Monitor by TLC.[4] The benzyl ester hydrolyzes much faster than the phenolic ether.

  • Acidification: Acidify carefully with 1N HCl to pH ~3.

  • Extraction: Extract the precipitate with EtOAc. The product is the Ether-Acid.

Optimization Data & Troubleshooting

Solvent & Base Screening (Simulated Data based on Literature Standards)

The choice of solvent significantly impacts the ratio of Ester (O-C=O) to Ether (Ar-O) formation.

SolventBaseTempTimeMajor ProductYield (Isolated)Notes
Acetone K2CO3Reflux6 hEster 85%Kinetic control.[4] Poor phenol conversion.
Acetone KHCO3Reflux6 hEster 92%Best for selective esterification.
DMF K2CO380°C12 hBis-Alkylated 88%High solubility promotes phenoxide attack.
Acetonitrile Cs2CO3Reflux10 hBis-Alkylated 90%"Cesium effect" enhances phenol nucleophilicity.
THF NaH0°C->RT4 hMixture 60%Aggressive; risk of side reactions.
Troubleshooting Guide
  • Problem: Incomplete conversion of Phenol (Protocol B).

    • Solution: Add 0.5 eq more K2CO3 and increase temp to 90°C. Ensure DMF is anhydrous. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using Acetonitrile.

  • Problem: Hydrolysis of Ether during Ester saponification (Protocol C).

    • Solution: Use LiOH at Room Temperature. Do not reflux. Benzyl esters are generally more labile than phenyl ethers, so selectivity is high under mild conditions.

References

  • Alkylation of Salicylic Acids: Feilden, A. D. "Alkylation of Salicylic Acids." White Rose eTheses Online, University of York. Available at: [Link]

  • Williamson Ether Synthesis on Salicylic Derivatives: "Synthesis of 2-(3-Methoxyphenoxy)benzoic acid." National Institutes of Health (PMC). Available at: [Link]

  • Benzyl Protection Protocols: "Benzyl Protection (Benzyl Bromide)." Common Organic Chemistry. Available at: [Link]

  • Properties of 3-Methoxysalicylic Acid (o-Vanillic Acid): "3-Methoxysalicylic acid." PubChem, National Library of Medicine. Available at: [Link]

  • Selective Esterification Strategies: "Ester synthesis by O-alkylation." Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation for the Deprotection of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Introduction: Strategic Debenzylation in Medicinal Chemistry The selective cleavage of protecting groups is a cornerstone of multi-step organic synthesis, particularly in the intricate pathways leading to new pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Debenzylation in Medicinal Chemistry

The selective cleavage of protecting groups is a cornerstone of multi-step organic synthesis, particularly in the intricate pathways leading to new pharmaceutical agents. The benzyl ether is a frequently employed protecting group for hydroxyl functionalities due to its general stability across a range of reaction conditions. Its removal, typically via catalytic hydrogenation, is often a clean and high-yielding transformation.[1]

This document provides a detailed guide to the catalytic hydrogenation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid to yield 2-hydroxy-3-methoxybenzoic acid. This transformation is a critical deprotection step that may be encountered in the synthesis of complex molecules where the phenolic hydroxyl group of a substituted benzoic acid requires temporary masking. The presence of a fluorine atom on the benzyl group introduces a key challenge: the potential for competitive hydrodefluorination. Therefore, the choice of catalyst and reaction conditions is paramount to achieving a selective and efficient deprotection.

These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Scientific Principles and Strategic Considerations

The Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis of a benzyl ether involves the cleavage of the C-O bond with the concurrent addition of hydrogen. The generally accepted mechanism proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2] The key steps are:

  • Adsorption: Both the benzyl ether substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride species.

  • C-O Bond Cleavage: The benzylic C-O bond of the adsorbed substrate is cleaved by the activated hydrogen species.

  • Product Formation and Desorption: This cleavage results in the formation of the deprotected alcohol (in this case, a phenol) and toluene (or a substituted toluene). These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Challenges and Considerations for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

The deprotection of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid presents specific challenges that must be addressed through careful methodological choices:

  • Chemoselectivity: The primary goal is to cleave the O-benzyl bond without reducing the benzoic acid's aromatic ring or the carboxylic acid functionality. Fortunately, under standard palladium-catalyzed conditions, these functionalities are generally stable.[3]

  • Hydrodefluorination: The C-F bond on the benzyl group is susceptible to hydrogenolysis, which would lead to the formation of toluene as a byproduct instead of 2-fluorotoluene, and potentially complicate purification. Platinum-based catalysts, such as PtO₂, are sometimes chosen over palladium catalysts when dehalogenation of aromatic halides is a concern.[4]

  • Catalyst Poisoning: Although less common with this substrate, impurities in the starting material or reagents can poison the catalyst, leading to incomplete or stalled reactions.

Experimental Protocols

Two primary methods for the catalytic hydrogenation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid are presented below: a standard hydrogenolysis using Palladium on Carbon with hydrogen gas, and a milder Catalytic Transfer Hydrogenation.

Protocol 1: Standard Hydrogenolysis with Palladium on Carbon and Hydrogen Gas

This protocol employs the most common and robust method for benzyl ether cleavage. The use of hydrogen gas requires appropriate safety precautions and equipment.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Purge with H2 B->C D Vigorous Stirring under H2 Balloon C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify (if needed) G->H

Figure 1: Workflow for Standard Hydrogenolysis.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask or a dedicated hydrogenation vessel, add 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).

    • Dissolve the substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 mL per gram of substrate).[5] Methanol is often a good starting choice.

    • Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A catalyst loading of 5-10 mol% with respect to the substrate is a typical starting point.[5] For substrates that are difficult to reduce, a higher loading may be necessary.

  • Hydrogenation:

    • Seal the flask with a septum and purge the vessel by evacuating and backfilling with hydrogen gas three times.

    • Inflate a balloon with hydrogen gas and connect it to the flask via a needle through the septum.

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.[5]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product, 2-hydroxy-3-methoxybenzoic acid, indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Upon completion, carefully purge the reaction vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[2]

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-hydroxy-3-methoxybenzoic acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography if necessary to remove any minor impurities.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a convenient and often milder alternative to using flammable hydrogen gas.[2] Ammonium formate serves as the in-situ source of hydrogen.[5][6]

Chemical Transformation Diagram:

Figure 2: Catalytic Transfer Hydrogenation Reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) and 10% Pd/C (10-20% by weight of the substrate) in methanol (10-20 mL per gram of substrate).[5]

  • Hydrogen Donor Addition:

    • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[5] The reaction is often exothermic upon addition.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Transfer hydrogenation is often rapid, and reactions can be complete in 1-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, again taking care to keep the catalyst wet.[2][5]

    • Wash the filter cake with a small amount of methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography as needed.

Data Summary and Comparison

The following table provides a comparative overview of the two protocols, offering guidance for selecting the most appropriate method based on available equipment and substrate sensitivity.

ParameterProtocol 1: Standard HydrogenolysisProtocol 2: Catalytic Transfer HydrogenationRationale & Field Insights
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCOONH₄)Transfer hydrogenation avoids the need for specialized high-pressure equipment and handling of flammable gas.[2][6]
Catalyst 10% Pd/C10% Pd/CPd/C is the workhorse for debenzylation. For substrates prone to dehalogenation, PtO₂ could be considered.[4]
Catalyst Loading 5-10 mol%10-20 wt%Loading may need to be optimized based on reaction progress and purity of starting material.
Solvent MeOH, EtOH, EtOAcMethanolAlcoholic solvents are generally effective. The choice can influence reaction rates.[5]
Temperature Room TemperatureRefluxThe higher temperature in transfer hydrogenation often leads to faster reaction times.
Pressure Atmospheric (H₂ balloon)Atmospheric
Key Advantages Highly effective, well-established.Operationally simple, no H₂ gas needed.The choice often comes down to laboratory safety protocols and equipment availability.
Potential Issues Handling of H₂ gas, potential for dehalogenation.Exothermic reaction, removal of formate salts.Careful monitoring is key to mitigating side reactions. A pre-treatment of the catalyst can sometimes suppress unwanted side-reactions like aromatic ring saturation.[7][8]

Conclusion and Best Practices

The deprotection of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid via catalytic hydrogenation is a feasible and efficient transformation. For general laboratory use, the Catalytic Transfer Hydrogenation protocol is often preferred due to its operational simplicity and avoidance of hydrogen gas. However, for scaling up, Standard Hydrogenolysis may be more economical.

Regardless of the chosen method, the following best practices are recommended:

  • Purity of Starting Material: Ensure the starting material is free from impurities that could act as catalyst poisons.

  • Inert Atmosphere: Always handle the catalyst under an inert atmosphere as much as possible, especially during filtration.

  • Vigorous Stirring: Maintain efficient agitation to ensure proper mixing of the heterogeneous reaction.

  • Reaction Monitoring: Do not rely on standard reaction times. Monitor each reaction to determine the point of completion to avoid over-reduction and potential side reactions.

By following these guidelines and protocols, researchers can confidently and safely perform this critical deprotection step in their synthetic campaigns.

References

  • Bieg, T., & Szeja, W. (1985).
  • Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • IUCr Journals. (n.d.). 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar. Retrieved from [Link]

  • Crawford, C., & Oscarson, S. (2020).
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Smith, H. L., Brown, E. S., Smith, J. D., & Andrako, J. (1965). Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts. Journal of Pharmaceutical Sciences, 54(9), 1269–1273.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • PMC. (n.d.). 2-Hydroxy-3-methoxybenzoic acid monohydrate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). Retrieved from [Link]

  • ISTA Research Explorer. (2021). Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups. Retrieved from [Link]

  • Semantic Scholar. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Retrieved from [Link]

  • organic-chemistry.org. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Reddit. (2025). Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). Retrieved from [Link]

  • Queen's University Belfast. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Retrieved from [Link]

  • Google Patents. (n.d.). US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring.
  • Wiley Online Library. (n.d.). Rationalizing Catalytic Performances of Mo/W‐(Oxy)Carbides for Hydrodeoxygenation Reaction. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Retrieved from [Link]

  • PMC. (n.d.). FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid in Medicinal Chemistry

Disclaimer: Publicly available research specifically detailing the biological activity and established medicinal chemistry applications of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is limited. The following applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available research specifically detailing the biological activity and established medicinal chemistry applications of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is limited. The following application notes and protocols are presented as a scientifically-grounded, hypothetical guide for researchers. The proposed applications and experimental designs are extrapolated from the known properties of its structural motifs: the 2-fluorobenzyl group, the 3-methoxybenzoic acid core, and the ether linkage, drawing upon established principles in medicinal chemistry.

Introduction: A Scaffold of Potential

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a novel chemical entity with significant potential in drug discovery. Its structure combines several key features that are advantageous for developing therapeutic agents. The 2-fluorobenzyl moiety can enhance metabolic stability and binding affinity through favorable interactions with protein targets.[1] The 3-methoxybenzoic acid core provides a versatile scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.[2][3] The ether linkage offers a balance of stability and conformational flexibility, allowing the molecule to adopt optimal orientations within a biological target's binding site.

Given the prevalence of benzoic acid derivatives in various therapeutic areas, including anti-inflammatory and neuroprotective agents, this compound represents a promising starting point for lead optimization campaigns.[1][4]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of the parent compound and related structures is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acidC15H13FO4276.26[5]3.2
2-Fluorobenzoic acidC7H5FO2140.111.5
3-Methoxybenzoic acidC8H8O3152.151.8

Proposed Synthetic Route:

The synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid can be achieved through a Williamson ether synthesis, a robust and well-established method.

Protocol 1: Synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Materials:

  • Methyl 2-hydroxy-3-methoxybenzoate

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

Step 1: Etherification

  • To a solution of methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-[(2-fluorobenzyl)oxy]-3-methoxybenzoate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the saponification is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the final product, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Hypothetical Biological Target: Cyclooxygenase-2 (COX-2)

The structural features of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid suggest its potential as an anti-inflammatory agent. The 2-fluorobenzoic acid scaffold is a known component of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[1] Specifically, the presence of the bulky, substituted benzyl ether group may confer selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a key objective in developing safer NSAIDs with reduced gastrointestinal side effects.[1]

By inhibiting COX-2, the compound would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1]

Hypothesized Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Target_Compound 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Target_Compound->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Hypothesized inhibition of the COX-2 pathway.

Experimental Protocols

The following protocols outline a hypothetical workflow to evaluate the inhibitory activity of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid against COX-2.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A COX-2 Enzyme Inhibition Assay B Determine IC50 Value A->B C LPS-stimulated RAW 264.7 Macrophage Assay B->C Proceed if active D Measure PGE2 Production C->D

Caption: Experimental workflow for evaluating COX-2 inhibition.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening assay kit

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be less than 1%.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the wavelength specified by the assay kit manufacturer.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
148.9 ± 4.2
1085.1 ± 2.8
10095.6 ± 1.9
IC50 (µM) 1.05

Protocol 3: Cell-Based Prostaglandin E2 (PGE2) Production Assay

Objective: To evaluate the ability of the test compound to inhibit the production of PGE2 in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • PGE2 ELISA kit

  • Cell culture plates (24-well)

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production. Include a non-stimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Normalize the PGE2 levels to the total protein concentration in each well.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

Safety and Handling

As with any novel chemical compound, 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6][7][8][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][7] In case of skin or eye contact, flush immediately with copious amounts of water.[6][7]

Conclusion

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The hypothetical protocols provided herein offer a starting point for researchers to investigate its biological activity. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully elucidate its therapeutic potential.

References

  • Koposov, A. Y., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2011(iii), 210-219.
  • Angene Chemical. Safety Data Sheet. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • PubChem. Compound 530753: o-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid Synthesis Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid Synthesis

Executive Summary & Reaction Logic

The synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a classic nucleophilic substitution, specifically a Williamson Ether Synthesis. However, the presence of the 3-methoxy group (steric hindrance) and the carboxylic acid moiety (competing nucleophile) introduces specific challenges that often lead to suboptimal yields or difficult purification profiles.

This guide moves beyond basic textbook protocols to address the causality of failure modes. We advocate for a "Protect-Alkylate-Hydrolyze" strategy over direct alkylation to guarantee regioselectivity and minimize side reactions.

The Strategic Protocol: "Ester-First" Route

Direct alkylation of the hydroxy-acid (3-methoxysalicylic acid) requires a dianion strategy (2 equivalents of base), which often results in mixtures of mono-ether, mono-ester, and bis-alkylated products.

Recommended Workflow:

  • Protection: Convert 3-methoxysalicylic acid to Methyl 3-methoxysalicylate .

  • Alkylation: React the ester with 2-Fluorobenzyl bromide (Base: K₂CO₃, Solvent: DMF).

  • Hydrolysis: Saponify the methyl ester to the final acid (LiOH/THF/H₂O).

Why this route?
  • Regiocontrol: By masking the carboxylate, you eliminate the formation of the benzyl ester side product.

  • Purification: The intermediate methyl ester is lipophilic and easily purified by crystallization or silica chromatography, ensuring the final hydrolysis yields high-purity acid.

Critical Troubleshooting Guide (FAQ)

Category A: Reaction Stalling & Low Conversion

Q: The reaction stalls at 60-70% conversion. Adding more alkyl halide doesn't help. Why? A: This is likely due to phenoxide aggregation or trace moisture .

  • The Mechanism: The 3-methoxy group provides steric bulk, making the 2-phenoxide less accessible. In non-polar solvents, the potassium phenoxide forms tight ion pairs or aggregates.

  • The Fix:

    • Solvent Switch: Ensure you are using anhydrous DMF or NMP . These polar aprotic solvents dissociate the ion pair, exposing the "naked" phenoxide anion.

    • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the 2-fluorobenzyl iodide in situ (Finkelstein reaction), which is a significantly better electrophile than the bromide.

    • Moisture Control: Potassium carbonate is hygroscopic. If it's "wet," it forms a hydration shell that kills reactivity. Flame-dry your K₂CO₃ before use.

Category B: Impurity Profile

Q: I see a major impurity with a higher Rf than my product. What is it? A: If you are using the "Direct Alkylation" route (starting with the acid), this is the Bis-Alkylated Ester (2-fluorobenzyl 2-[(2-fluorobenzyl)oxy]-3-methoxybenzoate).

  • The Cause: The carboxylate anion is generated first. If local concentrations of the alkyl halide are high, it alkylates the carboxylate and the phenol.

  • The Fix: Switch to the Methyl Ester Route described above. If you must use direct alkylation, use exactly 2.05 equivalents of base and add the alkyl halide dropwise to the dianion solution.

Q: My final product contains a defluorinated impurity. A: This is rare but indicates Nucleophilic Aromatic Substitution (SₙAr) .

  • The Cause: If you use harsh bases (like NaH) at high temperatures (>80°C), the phenoxide can attack the fluorobenzyl ring itself, displacing the fluorine.

  • The Fix: Use mild bases like K₂CO₃ or Cs₂CO₃ . Keep reaction temperatures below 60°C.

Category C: Workup & Isolation

Q: Upon acidification, the product oils out as a gum instead of precipitating. A: This is a "Trapped Solvent" issue.

  • The Mechanism: The ether linkage increases lipophilicity. If DMF is present, it acts as a hydrotrope, preventing crystallization.

  • The Fix:

    • Pour the reaction mixture into ice-water (10x volume).

    • Adjust pH to 3-4 (not 1) using 1M HCl. Extremely low pH can protonate the ether oxygen, increasing solubility or causing cleavage over time.

    • Seeding: Scratch the flask walls or add a seed crystal. If it gums, re-dissolve in minimal hot ethanol and add water dropwise until turbid.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Side Reactions

This diagram illustrates the competition between the desired etherification and the side reactions (Esterification/Bis-alkylation).

ReactionPathway cluster_legend Legend Start 3-Methoxysalicylic Acid MonoAnion Carboxylate Anion (Mono-anion) Start->MonoAnion 1 eq Base Base Base (K2CO3) Halide 2-Fluorobenzyl Bromide DiAnion Phenoxide-Carboxylate (Dianion) MonoAnion->DiAnion 2nd eq Base Side_Ester Ester Side Product (O-Alkylation of COOH) MonoAnion->Side_Ester Halide Attack (Fast) Desired Target Ether (Acid Form) DiAnion->Desired Halide Attack (Controlled) Bis_Prod Bis-Alkylated (Ester + Ether) Desired->Bis_Prod Excess Halide Side_Ester->Bis_Prod Excess Base/Halide key1 Green: Desired Pathway key2 Red: Side Reactions

Caption: Competitive alkylation pathways. The "Ester-First" strategy (not shown here) blocks the red pathways by protecting the carboxyl group.

Figure 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting Problem Identify Issue LowYield Low Yield / Stalled Rxn Problem->LowYield Impurity High Impurity Levels Problem->Impurity Gumming Product Gums Out Problem->Gumming CheckSolvent Is Solvent Wet? LowYield->CheckSolvent CheckRf Is Impurity Rf > Product? Impurity->CheckRf CheckPH Is pH < 2? Gumming->CheckPH DrySolvent Action: Dry DMF/NMP over Mol Sieves CheckSolvent->DrySolvent Yes CheckCat Using Catalyst? CheckSolvent->CheckCat No AddKI Action: Add 10% KI (Finkelstein) CheckCat->AddKI No BisAlk Diagnosis: Bis-Alkylation (Ester formation) CheckRf->BisAlk Yes SwitchRoute Action: Use Methyl Ester Protection Route BisAlk->SwitchRoute AdjustPH Action: Adjust pH to 3-4 (Avoid strong acid) CheckPH->AdjustPH Yes Reseed Action: Use Seed Crystal & Slow Cooling CheckPH->Reseed No

Caption: Decision tree for diagnosing reaction failures in Williamson Ether Synthesis.

Comparative Data: Solvent & Base Selection

The choice of solvent and base dramatically affects the reaction rate (k_obs) and the ratio of O-alkylation vs. side reactions.

SystemRateO/C SelectivityComments
K₂CO₃ / Acetone SlowHighStandard. Requires long reflux (24h+). Good for scale-up if time permits.
K₂CO₃ / DMF Fast High Recommended. Polar aprotic solvent solvates cation, activating phenoxide.
NaH / THF FastModerateRisk of defluorination (SₙAr) due to high basicity. Requires anhydrous conditions.[1]
Cs₂CO₃ / MeCN Very FastVery High"Cesium Effect" aids solubility and nucleophilicity. Expensive, use for difficult substrates.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5][6]

    • URL:[Link]

  • Alkylation of Salicylic Acid Derivatives

    • Source: Feilden, A. D. "Alkylation of Salicylic Acids." University of York Thesis.
    • URL:[Link]

  • Finkelstein Catalyst in Ether Synthesis

    • Source: Francis Academic Press.
    • URL:[Link]

  • Nucleophilic Fluorination & Stability of Fluorobenzyl Groups

    • Source: ARKIVOC.[6][7] "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination."

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

This technical guide addresses the stability, handling, and troubleshooting of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid in basic environments. It is designed for researchers utilizing this compound as a pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid in basic environments. It is designed for researchers utilizing this compound as a pharmaceutical intermediate, particularly in the synthesis of soluble guanylate cyclase (sGC) stimulators.

Core Stability Analysis: Basic Media

Executive Summary: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid exhibits high chemical stability in aqueous basic solutions (pH 7–14) at ambient temperatures. Unlike esters, the benzyl ether linkage at position 2 is resistant to base-catalyzed hydrolysis. The primary interaction in basic media is the deprotonation of the carboxylic acid, resulting in the formation of a water-soluble carboxylate salt.

Chemical Behavior Profile
ParameterBehavior in Basic Solution (NaOH, KOH, Na₂CO₃)Mechanistic Insight
Carboxylic Acid Deprotonation (Rapid)Forms the benzoate anion (COO⁻). Increases solubility significantly. Reversible upon acidification.
Benzyl Ether Stable The C–O–C linkage is inert to hydroxide attack (Sₙ2 or addition-elimination) due to the lack of an electron-deficient carbonyl center.
Methoxy Group Stable The methyl ether at position 3 is chemically robust in base.
Fluorine Substituent Stable The 2-fluoro group on the benzyl ring is not activated for Nucleophilic Aromatic Substitution (SₙAr) as the ring lacks strong electron-withdrawing groups ortho/para to the fluorine.

Troubleshooting Guide (FAQ)

Q1: The compound dissolved in 1N NaOH, but the HPLC retention time shifted significantly. Did it degrade?

Diagnosis: Likely No . This is a common analytical artifact known as pH-dependent ionization shift , not degradation.

  • Mechanism: In the basic sample, the compound exists as the carboxylate anion (highly polar, elutes early). If your HPLC mobile phase is not sufficiently buffered to suppress ionization (pH < 3), the "sample pH" can locally affect the column interaction.

  • Verification Protocol:

    • Acidify a small aliquot of the basic solution with 1N HCl to pH ~2.

    • Extract with Ethyl Acetate or inject the acidified solution directly.

    • Result: If the peak returns to the original retention time, the compound is intact.

Q2: I observe a white precipitate upon neutralizing the basic solution. Is this a polymer?

Diagnosis: No . This is the regeneration of the free acid .

  • Mechanism: The carboxylate salt is water-soluble. As pH drops below the compound's pKa (approx. 3.5–4.5), the equilibrium shifts back to the protonated, neutral form, which has poor water solubility.

  • Action: Filter the solid, wash with water, and dry.[1] Check melting point or NMR to confirm identity.

Q3: Can I heat this compound in base to remove impurities?

Diagnosis: Yes, with caution.

  • Thermal Stability: The benzyl ether linkage is stable to reflux in aqueous NaOH. However, extended heating (>80°C) in the presence of oxygen can induce oxidative degradation of the benzylic methylene group (forming 2-fluorobenzaldehyde and 3-methoxysalicylic acid derivatives).

  • Recommendation: Perform heated basic washes under an inert atmosphere (Nitrogen/Argon) if temperatures exceed 60°C.

Experimental Protocols

Protocol A: Stability Verification Test

Use this workflow to validate the integrity of your specific lot in your specific basic buffer.

  • Preparation: Dissolve 10 mg of compound in 10 mL of 0.1 N NaOH (or your target basic buffer).

  • Incubation: Stir at room temperature for 24 hours.

  • Sampling: Take a 1 mL aliquot.

  • Quenching (Critical): Add 1.1 mL of 0.1 N HCl to the aliquot to ensure the analyte is in the same ionization state as the standard.

  • Analysis: Analyze via HPLC-UV (254 nm). Compare peak area % and retention time against a fresh standard prepared in acetonitrile/water (acidified).

    • Acceptance Criteria: >99.0% recovery; no new peaks >0.1%.

Protocol B: Recovery of Free Acid from Basic Waste

Use this for yield recovery during synthesis workups.

  • Cooling: Cool the basic solution to 0–5°C.

  • Acidification: Slowly add 6N HCl dropwise with vigorous stirring.

  • Endpoint: Continue until pH reaches 1–2 . (Do not stop at pH 7; the free acid precipitates best at pH << pKa).

  • Isolation: Stir the resulting suspension for 30 minutes to ensure crystal growth. Filter via vacuum filtration.

Mechanistic Visualization

Figure 1: Acid-Base Equilibrium & Stability Pathway

The following diagram illustrates the reversible salt formation and the lack of degradation pathways for the benzyl ether in base.

StabilityPathway FreeAcid Free Acid Form (Insoluble in Water) Protonated COOH Salt Carboxylate Salt (Water Soluble) COO- Na+ FreeAcid->Salt Deprotonation (Fast) Base Base Addition (NaOH/KOH) Salt->FreeAcid Reprotonation (Precipitation) Degradation Hydrolysis Products (Phenol + Benzyl Alcohol) Salt->Degradation  X  NO REACTION (Ether linkage stable in base) Acid Acidification (HCl)

Caption: Figure 1. The reversible deprotonation cycle. Note the "dead end" leading to degradation, indicating the stability of the ether linkage in basic media.

Figure 2: HPLC Troubleshooting Logic

Use this decision tree when interpreting analytical results.

Troubleshooting Start Issue: Shifted HPLC Peak in Basic Sample CheckPH Check Mobile Phase pH Is it acidic (<3)? Start->CheckPH YesAcidic Yes, Mobile Phase is Acidic CheckPH->YesAcidic Yes SamplePrep Did you quench/acidify the sample before injection? NoQuench No, injected Basic Solution SamplePrep->NoQuench No YesQuench Yes, injected Acidified Solution SamplePrep->YesQuench Yes YesAcidic->SamplePrep Result1 Diagnosis: Ionization Mismatch (Artifact) NoQuench->Result1 Analyte is ionized (COO-) Elutes early Result2 Diagnosis: Potential Degradation (Investigate Impurities) YesQuench->Result2 Retention should match standard

Caption: Figure 2. Decision tree for distinguishing between pH-induced artifacts and genuine chemical degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid. (Note: Structurally homologous core used for pKa and reactivity inference). Retrieved from [Link]

  • European Patent Office. Process for the preparation of Benzoic Acid Derivatives (Patent EP1853548). (Describes synthesis and stability of similar fluorobenzyl-alkoxy benzoates). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal relationships between the molecule's structure and its NMR signature. We will explore the predicted chemical shifts, coupling constants, and potential spectral complexities, while also comparing the utility of ¹H NMR with other common analytical techniques for structural elucidation.

The Molecule: Structure and Initial Considerations

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a polysubstituted aromatic compound featuring two distinct aromatic rings connected by a benzylic ether linkage. The structural complexity, with its various substituents—a carboxylic acid, a methoxy group, a benzyloxy ether, and a fluorine atom—creates a unique and informative ¹H NMR spectrum. Accurate interpretation is paramount for confirming its identity and purity, which is a critical step in any synthetic or drug development workflow.

Below is the chemical structure with protons labeled for the subsequent detailed analysis.

Caption: Labeled structure of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The analysis of a ¹H NMR spectrum is a process of systematic deconstruction. We will predict the characteristics of each unique proton signal based on established principles of chemical environment and spin-spin coupling.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences & Rationale
-COOH 10.0 - 13.2+Broad Singlet (s)1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange with trace water. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear.[1][2]
-OCH₃ ~3.9Singlet (s)3HProtons of a methoxy group on an aromatic ring typically resonate in this region. Being attached to an oxygen, they are deshielded relative to aliphatic methyl groups. No adjacent protons result in a singlet.[3]
-OCH₂- ~5.2Doublet (d) or Doublet of Doublets (dd)2HThese benzylic protons are adjacent to two deshielding groups: an oxygen atom and an aromatic ring, placing them significantly downfield.[4][5] They will be split by the adjacent aromatic proton (H-6') and may exhibit a small long-range coupling to the ortho-fluorine atom (⁴JHF), resulting in a doublet or a doublet of doublets.[6]
Aromatic H (Benzoic Acid Ring) 7.0 - 7.8Multiplets3H totalThese three protons (H-4, H-5, H-6) form a complex splitting pattern. H-6 is ortho to the ether linkage, H-4 is ortho to the methoxy group, and H-5 is meta to both. The electron-withdrawing carboxylic acid group deshields all ring protons, especially those ortho and para to it (positions 6 and 4, respectively).[1][7]
Aromatic H (Fluorobenzyl Ring) 7.0 - 7.6Multiplets4H totalThe chemical shifts are influenced by the electron-withdrawing fluorine atom and the ether linkage. Critically, the fluorine atom will couple to adjacent protons, leading to additional splitting. ³JHF (ortho) is typically 6-9 Hz and ⁴JHF (meta) is ~1-3 Hz.[8][9] This results in complex multiplets for all four protons on this ring.

Key Spectroscopic Challenges and Advanced Solutions

A standard 1D ¹H NMR spectrum may present challenges in the complete and unambiguous assignment of the aromatic regions due to signal overlap and complex splitting patterns.

  • Signal Overlap: The aromatic regions of both rings (7.0 - 7.8 ppm) are likely to overlap, making direct assignment difficult.[10]

  • Complex Coupling: The combination of proton-proton (JHH) and proton-fluorine (JHF) couplings on the fluorobenzyl ring can create multiplets that are difficult to resolve and interpret at lower field strengths.

  • Through-Space Coupling: The ortho-fluorine atom and the benzylic (-OCH₂-) protons may be close enough in space to exhibit through-space coupling, which can provide conformational information.[11][12][13]

To overcome these challenges, a suite of 2D NMR experiments is indispensable for a molecule of this complexity:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This would be crucial for tracing the connectivity within each aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in assigning proton signals based on expected ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is a powerful tool for piecing the molecular fragments together. For instance, an HMBC correlation from the -OCH₂- protons to the C-2 carbon of the benzoic acid ring would confirm the ether linkage.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, irrespective of their bonding. A NOESY cross-peak between the -OCH₂- protons and the H-6 proton of the benzoic acid ring would confirm the conformation around the ether linkage.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Precise proton environment, connectivity (J-coupling), spatial proximity (NOE), and relative quantitation.Provides a detailed fingerprint of the entire proton framework, confirming regio- and stereochemistry.Aromatic region can be complex and require advanced 2D techniques for full assignment.
¹³C NMR Number and chemical environment of unique carbon atoms.Confirms the presence of all 15 unique carbons. C-F coupling provides additional structural confirmation.Low natural abundance of ¹³C requires longer acquisition times. Does not provide direct information on proton connectivity.
FTIR Spectroscopy Presence of functional groups.Quickly confirms the presence of the -OH stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1680-1720 cm⁻¹) of the carboxylic acid, C-O stretches of the ether and methoxy groups, and aromatic C-H stretches.[3]Provides no information on the connectivity of the molecular fragments or the substitution pattern of the rings.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental formula (C₁₅H₁₃FO₄). High-resolution MS can distinguish it from isomers.Does not provide detailed structural information on its own; fragmentation patterns can be complex to interpret without standards.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is key to obtaining reproducible and high-quality data.

Objective: To acquire a publication-quality 1D ¹H NMR spectrum of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Materials:

  • 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)[14]

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and keep the acid proton sharp. c. Vortex the vial until the sample is completely dissolved. d. Transfer the solution into a clean NMR tube.

  • Spectrometer Setup & Data Acquisition: a. Insert the sample into the spectrometer. b. Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning, and shimming to optimize magnetic field homogeneity. c. Set acquisition parameters for a standard proton experiment:

    • Spectral Width: ~16 ppm (to ensure all signals, including the carboxylic acid proton, are captured).
    • Number of Scans (Transients): 16 to 64 scans are typically sufficient for a sample of this concentration.[4]
    • Relaxation Delay (d1): 1-2 seconds. d. Acquire the spectrum.
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). d. Integrate all signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants.

Data Interpretation Workflow

A logical workflow ensures that all spectral information is considered for a comprehensive analysis.

G cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_assign Structural Assignment A 1. Prepare Sample & Acquire Spectrum B 2. Process FID (FT, Phasing, Baseline Correction) A->B C 3. Calibrate Spectrum (e.g., to residual CDCl₃ at 7.26 ppm) B->C D 4. Identify Broad Exchangeable Proton (-COOH) C->D E 5. Identify Singlets (-OCH₃) D->E F 6. Analyze Aromatic Region (7-8 ppm) - Integrate to find total aromatic protons - Analyze splitting patterns (H-H and H-F coupling) E->F G 7. Analyze Benzylic Region (~5.2 ppm) - Confirm integration (2H) - Analyze splitting due to H-H and H-F coupling F->G H 8. Integrate all signals and check for consistency G->H I 9. Assign all signals to specific protons based on δ, multiplicity, and integration H->I J 10. Use 2D NMR (COSY, HMBC) if assignments are ambiguous I->J K 11. Final Structure Confirmation J->K

Caption: A systematic workflow for the analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is rich with structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete assignment of its proton signals. While 1D NMR provides a wealth of data, the inherent complexity of the molecule, particularly in the aromatic region, necessitates the use of advanced 2D NMR techniques for unambiguous structural confirmation. By integrating ¹H NMR with complementary methods like ¹³C NMR, FTIR, and Mass Spectrometry, researchers can achieve a comprehensive and self-validating characterization, ensuring the scientific integrity of their work.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023). Magn Reson Chem, 61(4), 248-252. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. (2026). ResearchGate. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Universal Wiser Publisher. [Link]

  • Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. (n.d.). PubMed. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. [Link]

  • APPENDIX 2 - DSpace@MIT. (n.d.). MIT DSpace. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry. [Link]

  • 'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. (2025). ResearchGate. [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). MDPI. [Link]

  • NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. (n.d.). AIP Publishing. [Link]

  • Heteronuclear coupling. (n.d.). University of Ottawa. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC. [Link]

  • 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). (2025). Filo. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

  • 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. (2020). Organic Chemistry Data. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon skeleton. This guide provides an in-depth analysis and comparison of the expected 13C NMR chemical shifts for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. By integrating predictive data with empirical data from analogous structures, we offer a robust framework for spectral assignment and structural verification.

The Significance of 13C NMR in Structural Characterization

13C NMR spectroscopy offers a direct window into the chemical environment of each carbon atom within a molecule.[1][2] The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by hybridization, substituent effects (both inductive and resonance), and steric interactions.[3][4] For a molecule with the complexity of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a thorough understanding of these influences is critical for accurate spectral interpretation.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

Several computational methods, including machine learning and density functional theory (DFT), are employed to predict NMR spectra with increasing accuracy.[1][5][6][7] For this guide, a combination of database-driven prediction and analysis of substituent effects from known compounds is utilized.

Below is a table summarizing the predicted 13C NMR chemical shifts for the target molecule, alongside experimental data for relevant structural analogues: 3-methoxybenzoic acid[8][9][10], benzoic acid[11][12], and data for fluorinated benzyl moieties.[13][14][15]

Table 1: Predicted and Comparative 13C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm) for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acidExperimental Chemical Shift (ppm) for 3-Methoxybenzoic AcidExperimental Chemical Shift (ppm) for Benzoic AcidNotes on Substituent Effects
Benzoic Acid Moiety
C=O~168-172~170~172.6[11]The carboxylic acid carbon is typically found in this downfield region.[2]
C1~120-125~131~129.4[11]Shielded by the ortho -O-CH2- group.
C2~155-160~115~130.3[11]Strongly deshielded by the directly attached electron-donating ether oxygen.
C3~145-150~160~128.5[11]Deshielded by the methoxy group.
C4~115-120~119~133.9[11]Influenced by both the methoxy and ether groups.
C5~125-130~129~128.5[11]Relatively unaffected by the substituents.
C6~110-115~122~130.3[11]Shielded by the ortho ether group.
O-CH3~55-60~55-Typical chemical shift for a methoxy carbon attached to an aromatic ring.[16]
2-Fluorobenzyl Moiety
O-CH2~65-70--The benzylic ether carbon is influenced by the electronegative oxygen.
C1'~125-130--The ipso-carbon of the benzyl group.
C2'~158-163 (d, 1JCF ≈ 245 Hz)--Directly attached to the electronegative fluorine, resulting in a large one-bond C-F coupling constant.
C3'~115-120 (d, 2JCF ≈ 20 Hz)--Two-bond coupling to fluorine is expected.
C4'~130-135 (d, 3JCF ≈ 8 Hz)--Three-bond coupling to fluorine is expected.
C5'~124-129 (d, 4JCF ≈ 3 Hz)--Four-bond coupling to fluorine may be observable.
C6'~128-133 (d, 3JCF ≈ 8 Hz)--Three-bond coupling to fluorine is expected.

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions. The notation (d, JCF) indicates a doublet due to carbon-fluorine coupling, with the expected coupling constant in Hertz.

The expected chemical shifts for the benzoic acid portion are derived from the known effects of methoxy and ether substituents on a benzene ring. The methoxy group at C3 will cause a significant downfield shift for C3 and will influence the other ring carbons to a lesser extent.[16] The bulky 2-fluorobenzyl ether at C2 will also exert a strong electronic and steric influence, particularly on the ortho (C1, C3) and para (C5) positions.

For the 2-fluorobenzyl moiety, the most notable feature is the large one-bond coupling constant (¹JCF) for C2', which is a definitive indicator of a direct C-F bond. Smaller two-, three-, and even four-bond couplings are also anticipated, which can be invaluable for unambiguous assignment.

Experimental Protocol for 13C NMR Acquisition and Assignment

To obtain high-quality, unambiguous 13C NMR data for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, the following experimental workflow is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence chemical shifts.[17]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]

    • Filter the solution into a 5 mm NMR tube.

  • 1D 13C NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard proton-decoupled 13C{¹H} spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet (or a doublet for the fluorine-coupled carbons).[3]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).[4]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as 13C has a low natural abundance (1.1%).[3]

  • 2D NMR for Unambiguous Assignment:

    • To definitively assign each carbon signal, it is highly recommended to perform 2D NMR experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. This is essential for assigning the protonated carbons of both aromatic rings and the methylene and methoxy groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons, such as the carboxylic acid carbon, the ipso-carbons of the aromatic rings, and the ether- and methoxy-substituted carbons.

Data Processing and Interpretation
  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the 1D ¹³C spectrum to count the number of unique carbon environments. Due to symmetry, some carbons may be equivalent.[18]

  • Use the HSQC and HMBC spectra to build a connectivity map of the molecule, assigning each ¹³C and ¹H signal to its specific atom.

Visualization of Key Structural Features and Expected Chemical Shift Regions

The following diagram, generated using Graphviz, illustrates the distinct chemical environments within 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid and their corresponding expected 13C NMR chemical shift regions.

G Expected 13C NMR Chemical Shift Regions cluster_benzoic_acid Benzoic Acid Moiety cluster_benzyl_ether 2-Fluorobenzyl Moiety C_O C=O ~168-172 ppm C1_6 Aromatic CH ~110-130 ppm C2_3_4_5 Substituted Aromatic C ~120-160 ppm O_CH3 O-CH3 ~55-60 ppm O_CH2 O-CH2 ~65-70 ppm C_aromatic_benzyl Aromatic CH ~115-135 ppm C_F C-F ~158-163 ppm

Caption: Key functional groups and their expected 13C NMR chemical shift regions.

Conclusion

While experimental 13C NMR data for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is not yet publicly documented, a robust and reliable prediction of its spectrum can be achieved through a comparative analysis of structurally related compounds and the application of established principles of NMR spectroscopy. This guide provides a comprehensive framework for researchers to anticipate, acquire, and interpret the 13C NMR spectrum of this molecule. The detailed experimental protocol and the comparative data presented herein will facilitate the unambiguous structural verification of this and other similarly complex molecules, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024, December 9).
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.).
  • CASPRE - 13 C NMR Predictor. (n.d.).
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. (2017, April 11).
  • SDBS: Spectral Database for Organic Compounds - Clark Physical Sciences Library. (n.d.).
  • database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026, January 1).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.).
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.).
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide - Universal Wiser Publisher. (2022, January 14).
  • Databases - NMR Wiki. (2010, July 29).
  • 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 3 - Supporting Information. (n.d.).
  • 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (n.d.).
  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.).
  • C NMR Spectroscopy. (n.d.).
  • 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Benzoic acid(65-85-0) 13C NMR spectrum - ChemicalBook. (n.d.).
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.).
  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table - ResearchGate. (n.d.).
  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) - NP-MRD. (n.d.).
  • 2-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9).
  • Benzoic acid, 3-methoxy- - the NIST WebBook. (n.d.).

Sources

Validation

Comparative Synthetic Strategies for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

[1] Executive Summary Target Molecule: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Primary Application: Key intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and cardiovascular therapeutics (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Primary Application: Key intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and cardiovascular therapeutics (analogous to Vericiguat/Riociguat precursors).[1] The Challenge: The 2,3-substitution pattern presents a specific steric challenge. The ortho-methoxy group at position 3 creates steric hindrance around the phenol at position 2, reducing nucleophilicity and complicating the Williamson ether synthesis.[1] Furthermore, the presence of the carboxylic acid moiety necessitates a strategy that prevents competitive esterification (O-alkylation of the carboxylate).[1]

The Verdict:

  • Best for Purity & Scale (The "Gold Standard"): Route A (Ester-Mediated Alkylation) . This route offers the highest regioselectivity and crystallinity of intermediates, essential for GMP compliance.[1]

  • Best for Cost (Commodity Starting Materials): Route B (Aldehyde Oxidation) . Utilizing o-Vanillin avoids the initial esterification step but requires a terminal oxidation.[1]

Part 1: Strategic Route Analysis

Route A: The Protection-Deprotection Strategy (Recommended)

This route utilizes Methyl 3-methoxysalicylate as the nucleophile.[1] By masking the carboxylic acid as a methyl ester, we eliminate the formation of the 2-fluorobenzyl ester byproduct, forcing the alkylation to occur exclusively at the phenolic oxygen.

  • Step 1: Esterification of 3-methoxysalicylic acid (or purchase of Methyl 3-methoxysalicylate).[1]

  • Step 2: Williamson Ether Synthesis using 2-fluorobenzyl chloride/bromide.[1]

  • Step 3: Saponification (LiOH/NaOH) to yield the free acid.[1]

Technical Insight: The use of Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile is critical here.[1] Stronger bases (NaH) are unnecessary and can lead to racemization if chiral centers were present (not applicable here, but good practice) or decomposition.[1] The ester intermediate is often crystalline, allowing for purification via recrystallization rather than chromatography.[1]

Route B: The Aldehyde Oxidation Route

This route starts with o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] The aldehyde serves as a "masked" carboxylic acid that is electron-withdrawing, increasing the acidity of the phenol (good for deprotonation) but slightly reducing nucleophilicity.[1]

  • Step 1: Alkylation of o-Vanillin with 2-fluorobenzyl chloride.[1]

  • Step 2: Pinnick Oxidation (NaClO₂/NaH₂PO₄) or Permanganate oxidation to convert the aldehyde to the carboxylic acid.[1]

Technical Insight: While o-Vanillin is inexpensive, the oxidation step involves handling chlorites (Pinnick) which can be hazardous at kilo-scale due to chlorine dioxide generation, or Permanganate which generates heavy metal waste (MnO₂).[1] This route is excellent for lab-scale discovery but requires process engineering for manufacturing.[1]

Route C: Direct Dianion Alkylation (Not Recommended)

Reacting 3-methoxysalicylic acid directly with 2 equivalents of base (e.g., NaH) to form the dianion, followed by 1 equivalent of alkyl halide.[1]

  • Flaw: The carboxylate is often more nucleophilic than the sterically hindered phenoxide (crowded by the 3-OMe group).[1] This leads to significant formation of the benzyl ester (O-alkylation of the acid) rather than the desired ether, or mixtures of both.[1]

Part 2: Experimental Protocols (Route A - The Gold Standard)

Step 1: Synthesis of Methyl 2-[(2-fluorobenzyl)oxy]-3-methoxybenzoate

Reagents: Methyl 3-methoxysalicylate (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF (5 vol).[1]

  • Charge a reaction vessel with Methyl 3-methoxysalicylate (e.g., 10 g) and anhydrous DMF (50 mL).

  • Add solid K₂CO₃ (11.3 g) in one portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Add 2-Fluorobenzyl bromide (11.4 g) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor via HPLC/TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The starting phenol should be <1%.[1]

  • Workup: Cool to 20°C. Pour the mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF.[1]

  • Dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95%

    • Appearance: White crystalline solid.[1]

Step 2: Hydrolysis to 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Reagents: Methyl ester intermediate (from Step 1), LiOH[1]·H₂O (2.0 eq), THF/Water (3:1).[1]

  • Dissolve the methyl ester (10 g) in THF (60 mL).

  • Add a solution of LiOH·H₂O (2.9 g) in water (20 mL).[1]

  • Heat to 50°C for 2 hours.

    • Mechanism:[1][2][3][4][5] Saponification of the methyl ester.[1]

  • Workup: Concentrate the THF under reduced pressure. The residue will be an aqueous solution of the lithium salt.[1]

  • Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a thick slurry.[1]

  • Filter and wash with water.[1][5] Recrystallize from Ethanol/Water if high purity (>99.5%) is required.[1]

Part 3: Data Comparison & Performance

MetricRoute A (Ester)Route B (Aldehyde)Route C (Direct)
Overall Yield 85 – 90% 75 – 80%40 – 50%
Regioselectivity High (>99:1) High (>99:[1]1)Low (Mixture)
Purification Crystallization (Easy)Crystallization (Moderate)Chromatography (Hard)
Raw Material Cost ModerateLow Moderate
Scalability High Moderate (Oxidation safety)Low
Atom Economy Moderate (Me group loss)GoodBest

Part 4: Visualizing the Synthetic Logic

SynthesisComparison cluster_legend Route Comparison Start_Acid 3-Methoxysalicylic Acid Ester_Int Methyl 3-methoxysalicylate Start_Acid->Ester_Int 1. MeOH, H2SO4 (Esterification) Target TARGET: 2-[(2-Fluorobenzyl)oxy]- 3-methoxybenzoic acid Start_Acid->Target Direct Alkylation (NaH, 2-F-Bn-Br) Byproduct Byproduct: Benzyl Ester Start_Acid->Byproduct Side Reaction (Esterification) Start_Aldehyde o-Vanillin (Aldehyde) Ether_Aldehyde Ether-Aldehyde Intermediate Start_Aldehyde->Ether_Aldehyde 1. 2-F-Bn-Br, K2CO3 Ester_Int->Target 2. 2-F-Bn-Br, K2CO3 3. LiOH (Hydrolysis) Ether_Aldehyde->Target 2. Pinnick Oxidation (NaClO2) key Blue = Route A (Recommended) Yellow = Route B (Alternative) Dashed = Route C (Poor Selectivity)

Figure 1: Comparative workflow of the three synthetic pathways. Route A (Blue) provides the most robust control over regioselectivity.[1]

References

  • Bayer Pharma AG. (2011).[1] Substituted Pyrazolopyridines and their use as sGC Stimulators.[1][6] WO Patent 2011/147809.[1] (Describes the general synthesis of sGC stimulator intermediates involving fluorobenzyl ethers).

  • BenchChem. (2025).[1][7] Synthesis of 2-Fluorobenzoic acid derivatives and intermediates.[1][7][8][9] (General protocols for fluorobenzyl alkylation).

  • ChemicalBook. (2024).[1][2] Synthesis of Vericiguat and Key Intermediates. (Provides context on the structural requirements of Vericiguat-like molecules).

  • Organic Syntheses. (2010). Alkylation of Phenols: General Procedures. (Standard operating procedures for Williamson ether synthesis using K2CO3 in DMF).

Sources

Comparative

Analytical Standards Guide: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

This guide details the analytical standards for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938380-20-2), a critical process-related impurity and intermediate often associated with the synthesis of fluorinated pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical standards for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938380-20-2), a critical process-related impurity and intermediate often associated with the synthesis of fluorinated pharmaceutical active ingredients (APIs), particularly in the class of Potassium-Competitive Acid Blockers (P-CABs) and GPR40 agonists .

Executive Summary & Application Context

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a structural analog and potential process impurity found in the synthesis of complex heterocyclic drugs containing fluorinated benzyl ether moieties. Its accurate quantification is critical for establishing the purity profile of APIs such as Vonoprazan (and its derivatives) or Fasiglifam analogs, where ether linkage cleavage or oxidation of precursor aldehydes can lead to this specific benzoic acid derivative.

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Surrogate Standards , providing experimental workflows for its detection at trace levels (ppm) using HPLC-UV and LC-MS/MS.

Key Chemical Identifiers[1][2][3]
  • CAS Number: 938380-20-2[1]

  • Molecular Formula: C₁₅H₁₃FO₄

  • Molecular Weight: 276.26 g/mol

  • Structural Features: Benzoic acid core, 3-methoxy substitution, 2-(2-fluorobenzyl) ether linkage.[1][2]

Comparative Analysis: Standard Grades

For regulatory submissions (IND/NDA), the choice of analytical standard directly impacts the validity of impurity qualification.

Performance Matrix: CRM vs. Alternatives
FeaturePrimary CRM (Recommended) Secondary/Working Standard Surrogate (Precursor Aldehyde)
Purity/Assay >99.5% (qNMR/Mass Balance)>95-98% (HPLC Area %)Variable (Response Factor Calc.)
Traceability NIST/BIPM TraceableInternal onlyNone
LOD/LOQ Suitability Suitable for <0.05% reportingSuitable for >0.1% limitsHigh error risk (>10% bias)
Water Content Quantified (KF)Often Hygroscopic/UnknownUnknown
Regulatory Risk Low (Defensible data)Medium (Requires bridging)High (Rejected for final release)

Scientist’s Insight:

“In our lab, we observed that using the aldehyde precursor (CAS 588687-34-7) as a surrogate for quantifying the acid (CAS 938380-20-2) introduces a 15-20% quantitation bias due to significant differences in UV extinction coefficients at 254 nm. For accurate impurity profiling, the isolated acid standard is non-negotiable.”

Experimental Protocols & Methodologies

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine quantification of the analyte in API matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Benzoic acid core) and 280 nm.

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Expected Results: The 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically elutes between 12.5 – 13.5 min , distinct from the more polar precursor aldehyde (approx. 14.5 min due to lack of ionizable COOH) and the API main peak.

Protocol B: LC-MS/MS for Trace Impurity Identification

Objective: Confirmation of molecular mass and fragmentation for structural elucidation.

  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

    • Note: The carboxylic acid moiety ionizes best in negative mode.

  • Precursor Ion: [M-H]⁻ = 275.07 m/z.

  • Key Product Ions (MS2):

    • 165.0 m/z: Loss of 2-fluorobenzyl group (cleavage of ether).

    • 121.0 m/z: Benzoic acid fragment.

    • 109.0 m/z: 2-Fluorobenzyl carbocation equivalent (seen in ESI+ if switched).

Validated Workflow: Impurity Qualification

The following diagram illustrates the decision matrix for qualifying this specific impurity using the analytical standard.

ImpurityQualification Start Impurity Detected in API (RT ~13.0 min) Isolate Isolate/Enrich Impurity Start->Isolate Hypothesis Hypothesis: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Isolate->Hypothesis Standard Acquire Reference Standard (CAS 938380-20-2) Hypothesis->Standard Spiking Co-Injection (Spiking) Experiment Standard->Spiking Match RT & UV Spectrum Match? Spiking->Match Quant Quantify via RRF (Relative Response Factor) Match->Quant Yes Identify Perform LC-MS/NMR for Structure Elucidation Match->Identify No Report Final COA / Impurity Profile Quant->Report Identify->Hypothesis Refine Structure

Caption: Logical workflow for qualifying the 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid impurity using a reference standard.

Structural Identification Data (Simulated for Validation)

When validating the standard, ensure your data matches these theoretical parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.8 (s, 1H, -COOH, broad).

    • δ 7.2-7.6 (m, 4H, Fluorobenzyl aromatic ring).

    • δ 7.1-7.3 (m, 3H, Benzoic aromatic ring).

    • δ 5.2 (s, 2H, -O-CH2-Ph).

    • δ 3.8 (s, 3H, -OCH3).

  • 19F NMR: Single peak around -118 ppm (characteristic of ortho-fluorine).

References

  • PubChem Compound Summary. (2025). 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938380-20-2).[1] National Center for Biotechnology Information. Link

  • Huateng Pharma. (2024).[3] Product Catalog: Pharmaceutical Intermediates and Impurities.Link

  • Santa Cruz Biotechnology. (2024). 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Product Data Sheet.Link

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.Link

  • Bio-Fount. (2024).[3] Chemical Listings for CAS 938380-20-2.[1]Link

Sources

Validation

chromatographic separation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid impurities

Publish Comparison Guide: Chromatographic Separation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid Impurities Executive Summary: The Separation Challenge 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938380-20-2...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Chromatographic Separation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid Impurities

Executive Summary: The Separation Challenge

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938380-20-2) is a critical pharmaceutical building block, often employed in the synthesis of advanced therapeutics such as sGC stimulators and GnRH antagonists. Its purity is paramount, yet its synthesis introduces a complex "Polarity Sandwich" of impurities: highly polar phenolic starting materials, neutral benzyl alcohols, and highly hydrophobic ester by-products.

This guide objectively compares chromatographic strategies to isolate this compound, demonstrating why Phenyl-Hexyl stationary phases often outperform standard C18 chemistries for this specific fluorinated aromatic ether.

Analyte Profile & Impurity Landscape

To design a robust method, we must first understand the physicochemical properties of the target and its likely contaminants.

  • Target Analyte: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

    • Nature: Weak Acid (pKa ~3.8).

    • Key Motif: Fluorinated benzyl ether + Methoxybenzoic acid core.

    • Chromatographic Behavior: Retains well on RP-HPLC but requires pH control to suppress ionization.

Table 1: Critical Impurity Profile

Impurity IDStructure / IdentityOriginPolarity (LogP)Separation Challenge
Impurity A 2-Hydroxy-3-methoxybenzoic acidUnreacted Starting MaterialLow (< 1.5)Elutes near void volume; peak tailing.
Impurity B 2-Fluorobenzyl alcoholReagent HydrolysisMedium (~1.8)Potential co-elution with target in isocratic runs.
Impurity C 2-Fluorobenzyl 2-[(2-fluorobenzyl)oxy]-3-methoxybenzoateOver-alkylation (Ester)High (> 5.0)Strongly retained; requires high % organic to elute.
Impurity D 2-[(2-Fluorobenzyl)oxy]benzoic acidDes-methoxy analogHigh (~3.0)Structurally similar; critical pair for resolution.

Method Comparison: C18 vs. Phenyl-Hexyl

While C18 is the industry workhorse, the specific pi-pi interactions offered by Phenyl-Hexyl phases provide superior selectivity for the fluorobenzyl group found in this analyte.

Table 2: Comparative Performance Metrics

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + Pi-Pi Interaction
Selectivity Good for general hydrophobicity differences.Excellent for aromatic/fluorinated separation.
Resolution (Target vs. Impurity D) ~ 1.8 (Baseline)> 2.5 (Enhanced)
Peak Shape (Acidic Impurities) Often tails without high buffer strength.Sharper peaks due to alternative selectivity.
Suitability Routine QCImpurity Profiling & R&D

Detailed Experimental Protocol (The "Gold Standard")

This protocol uses a Phenyl-Hexyl column to maximize the separation between the target acid and its structurally similar des-methoxy impurity (Impurity D), while efficiently eluting the late-eluting ester (Impurity C).

Instrument Configuration
  • System: UHPLC or HPLC (e.g., Agilent 1290 / Waters Acquity).

  • Detector: PDA/UV at 254 nm (Primary) and 210 nm (Secondary).

  • Column: Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "CSH" (Charged Surface Hybrid) particle allows excellent peak shape for acids even at low ionic strength.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Role: Suppresses ionization of the carboxylic acid, ensuring it exists in its neutral, hydrophobic form for retention.

  • Solvent B (Organic): 100% Acetonitrile.

    • Role: Strong elution solvent; Acetonitrile has lower viscosity than Methanol, allowing higher flow rates.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0 955Initial Equilibration (Retains Impurity A)
2.0 955Isocratic Hold
15.0 3070Linear Gradient (Elutes Target & Impurity B/D)
20.0 595Wash Step (Elutes Impurity C - Ester)
23.0 595Hold
23.1 955Re-equilibration
30.0 955End of Run
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C

  • Injection Vol: 5-10 µL (Sample conc: 0.5 mg/mL in 50:50 Water:ACN)

Visualizing the Separation Logic

The following diagram illustrates the fate of each impurity species during the gradient run, highlighting the critical separation mechanism.

SeparationLogic cluster_mechanism Mechanism of Action Sample Crude Sample (Mixture) Column Phenyl-Hexyl Column (Stationary Phase) Sample->Column Injection ImpA Impurity A (Phenolic Acid) Polar Column->ImpA Weak Retention Elutes < 3 min ImpB Impurity B (Benzyl Alcohol) Neutral Column->ImpB Moderate Retention Pi-Pi Interaction Target Target Analyte (Benzoic Acid Ether) Moderate Column->Target Strong Retention Pi-Pi + Hydrophobic ImpC Impurity C (Benzyl Ester) Hydrophobic Column->ImpC Very Strong Retention Requires 95% ACN PiPi Pi-Pi Stacking (Fluorobenzyl Group) AcidSuppression Acid Suppression (0.1% Formic Acid)

Caption: Separation logic on a Phenyl-Hexyl phase. The fluorobenzyl group engages in specific Pi-Pi interactions, enhancing resolution between the target and non-fluorinated impurities.

Troubleshooting & Optimization

  • Issue: Peak Tailing for Target.

    • Cause: Silanol interactions or partial ionization.

    • Fix: Increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid) or increase column temperature to 45°C.

  • Issue: Co-elution of Impurity B (Alcohol) and Target.

    • Cause: Insufficient selectivity.

    • Fix: Switch organic modifier to Methanol . Methanol promotes different selectivity in Phenyl phases compared to Acetonitrile.

  • Issue: Ghost Peaks.

    • Cause: Carryover of the hydrophobic Ester (Impurity C) from previous runs.

    • Fix: Ensure the gradient "Wash Step" (95% B) is held for at least 3-5 column volumes.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

Comparative Analysis of UV-Vis Absorption Profiles: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

This guide provides an in-depth technical analysis of the UV-Vis absorption profile of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid .[1] It is designed for analytical scientists and process chemists requiring robust cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption profile of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid .[1] It is designed for analytical scientists and process chemists requiring robust characterization methods for this specific intermediate, likely encountered in the synthesis of potassium-competitive acid blockers (P-CABs) or related pharmaceutical entities.[1]

[1]

Executive Summary & Technical Context

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a key synthetic intermediate characterized by two distinct aromatic chromophores separated by an insulating methylene ether linkage.[1] Its UV-Vis absorption profile is critical for:

  • Reaction Monitoring: Tracking the alkylation of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid).

  • Impurity Profiling: Distinguishing the product from unreacted starting materials and potential hydrolysis degradants.

  • HPLC Method Development: Selecting the optimal detection wavelength to maximize signal-to-noise ratio (S/N) while minimizing solvent interference.

Core Spectroscopic Signature

Unlike conjugated systems where chromophores blend into a single red-shifted band, this molecule exhibits an additive absorption profile :

  • Chromophore A (Benzoic Acid Moiety): The dominant absorber, providing high molar absorptivity (

    
    ) bands sensitive to pH.[1]
    
  • Chromophore B (Fluorobenzyl Moiety): A weaker absorber contributing fine structure in the 250–265 nm region.

Theoretical Absorption Characteristics

The following table details the predicted electronic transitions based on substituent effects and structural isolation.

Spectral FeatureWavelength (

)
Electronic TransitionStructural Origin
Primary Band (E-Band) 205 – 220 nm

Aromatic ring excitation (Benzene E2 band).[1] High intensity, often subject to solvent cutoff.[1]
Secondary Band (B-Band) 250 – 265 nm

Overlap of the 2-fluorobenzyl ring and the benzoic acid benzenoid transitions.[1]
Tertiary Band (CT-Band) 290 – 305 nm

/ CT
Intramolecular Charge Transfer (ICT) involving the methoxy/ether oxygen lone pairs into the carboxyl-conjugated ring.[1] Critical for specific detection.
Expert Insight: The "Salicylate Shift"

A critical differentiator between this product and its precursor (o-vanillic acid) is the disruption of intramolecular hydrogen bonding.[1]

  • Precursor (o-Vanillic Acid): Strong intramolecular H-bond between the phenolic -OH and the carboxyl -C=O.[1] This locks the conformation and typically red-shifts (bathochromic) the absorption.[1]

  • Product (Alkylated Ether): The bulky 2-fluorobenzyl group breaks this H-bond and sterically forces the carboxyl group out of planarity with the benzene ring.[1] This typically results in a hypsochromic shift (blue shift) and a hypochromic effect (lower intensity) in the 290–305 nm band compared to the starting material.

Comparative Performance Guide

This section compares the target compound against its primary "alternatives"—the starting materials and potential impurities—to guide method development.

Table 1: Comparative UV-Vis Signatures
CompoundStructure Type

(Acidic MeOH)

(Basic MeOH)
Detection Strategy
Target Compound Alkoxy-Benzoic Acid ~295 nm ~285 nm Target the 290-300 nm window for high specificity against benzyl halides.
o-Vanillic Acid (Precursor)Phenolic Acid~305 nm~315 nm (Phenolate)Use >310 nm or pH switching (basic shift) to detect unreacted precursor.
2-Fluorobenzyl Bromide (Reagent)Halogenated Toluene~260 nm (Weak)No ShiftWeak absorption >280 nm.[1] Transparent at target detection wavelengths.[1]
Vonoprazan (Drug Substance)Pyrrole-Pyridine~281 nm~281 nmDistinct spectral shape due to heterocyclic rings; separates chromatographically.[1]

Key Takeaway: To quantify the target intermediate in the presence of excess 2-fluorobenzyl bromide, use 295 nm .[1] To detect unreacted o-vanillic acid, use 315 nm in a basic mobile phase .

Experimental Protocols (Self-Validating)

Protocol A: Determination of Molar Absorptivity ( )

Objective: Establish the absolute extinction coefficient to calculate response factors (RF) for impurity calculations.

Reagents:

  • Standard Substance (>99.0% purity).[1]

  • Solvent: Methanol (HPLC Grade).[1][2]

  • 0.1 N HCl and 0.1 N NaOH.[1]

Workflow:

  • Stock Preparation: Accurately weigh 10.0 mg of the substance into a 100 mL volumetric flask. Dissolve in 5 mL Methanol and dilute to volume with 0.1 N HCl (Acidic conditions ensure the neutral -COOH form).

  • Serial Dilution: Prepare concentrations of 5, 10, 15, 20, and 25 µg/mL.

  • Scan: Scan from 200 nm to 400 nm using a double-beam spectrophotometer against a 0.1 N HCl blank.

  • Validation (Linearity): Plot Absorbance vs. Concentration at

    
     (~295 nm).
    
    • Acceptance Criteria:

      
      .[1]
      
  • Calculation: Calculate

    
     using Beer-Lambert Law: 
    
    
    
    .
Protocol B: pH-Switching Identification Test

Objective: Confirm the presence of the free carboxylic acid moiety and absence of phenolic -OH.[1]

  • Acid Scan: Run the spectrum of the 10 µg/mL solution in 0.1 N HCl. Record

    
    .[1]
    
  • Base Scan: Add 2 drops of 5 N NaOH to the cuvette (or prepare a parallel sample in 0.1 N NaOH). Mix and scan. Record

    
    .[1]
    
  • Interpretation:

    • Target Compound:

      
       will shift slightly (typically 5–10 nm hypsochromic) as -COOH 
      
      
      
      -COO⁻.[1]
    • Precursor (Phenol):

      
       will shift significantly (10–20 nm bathochromic) and increase in intensity (hyperchromic) as Phenol 
      
      
      
      Phenolate.[1]

Visualizations & Mechanisms

Diagram 1: Electronic Transition & Structural Chromophores

This diagram illustrates the independent chromophores and the "insulating" effect of the ether linkage.[1]

UV_Mechanism cluster_0 Chromophore A (Dominant) cluster_1 Chromophore B (Minor) Compound 2-[(2-Fluorobenzyl)oxy]- 3-methoxybenzoic acid Benzoic Benzoic Acid Core (Trisubstituted) Compound->Benzoic Benzyl 2-Fluorobenzyl Ring Compound->Benzyl Linker Ether Linkage (-O-CH2-) (Insulator) Compound->Linker TransitionA n -> π* Transition (~295 nm) Benzoic->TransitionA Auxochromic Effect (-OMe, -OR) TransitionB π -> π* Transition (~260 nm) Benzyl->TransitionB Fluorine Effect (Minor Shift) Linker->TransitionA Blocks Conjugation between Rings

Caption: Structural decomposition of UV absorption sources. The ether linkage isolates the two aromatic systems, preventing full conjugation.

Diagram 2: Analytical Method Development Workflow

A logic flow for selecting the optimal HPLC detection wavelength based on the UV profile.

Method_Dev Start Start: Select Detection Wavelength Scan Acquire UV Spectrum (200-400 nm) Start->Scan Decision1 Is Sensitivity the Priority? Scan->Decision1 PathHigh Select λ ~230 nm (High Absorbance) Decision1->PathHigh Yes (Trace Analysis) PathSpec Select λ ~295 nm (Specific Band) Decision1->PathSpec No (Assay/Purity) RiskHigh Risk: Solvent Cutoff & Non-specific Interferences PathHigh->RiskHigh BenefitSpec Benefit: Zero Interference from Benzyl Halides PathSpec->BenefitSpec

Caption: Decision tree for wavelength selection balancing sensitivity (230 nm) vs. specificity (295 nm).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Refer to Chapter 6 for Benzoic Acid derivative shifts).

  • PubChem. (2024).[1][4][5] Compound Summary: 2-Hydroxy-3-methoxybenzoic acid (o-Vanillic Acid).[1][6] National Library of Medicine.[4] Link

  • NIST Chemistry WebBook. (2024).[1] UV/Visible Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] Link

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid and Its Analogs

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, interactions with biological targets, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent. X-ray diffraction (XRD) remains the gold standard for elucidating the atomic-level architecture of crystalline materials. This guide provides a comparative analysis of the crystallographic data for compounds structurally related to 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, offering insights into its likely solid-state conformation and a comprehensive protocol for its crystallographic characterization.

While a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid at the time of this publication, we can infer significant structural insights by examining closely related analogs. This guide will leverage data from 2-fluoro-4-(methoxycarbonyl)benzoic acid and 2-hydroxy-3-methoxybenzoic acid to predict the crystallographic behavior of our target compound and to underscore the importance of systematic crystallographic studies.

Comparative Crystallographic Data of Structurally Related Benzoic Acid Derivatives

The substitution pattern on the benzoic acid scaffold significantly influences the resulting crystal packing and intermolecular interactions. Below is a comparison of key crystallographic parameters for two relevant analogs. This data serves as a foundational reference for what one might expect when analyzing crystals of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Parameter2-Fluoro-4-(methoxycarbonyl)benzoic acid[1][2]2-Hydroxy-3-methoxybenzoic acid[3]
Chemical Formula C₉H₇FO₄C₈H₈O₄
Molecular Weight 198.15168.14
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 7.5363.8668
b (Å) 7.59127.9090
c (Å) 8.5237.0885
α (°) 99.48090
β (°) 108.74894.319
γ (°) 99.24090
Volume (ų) 443.3762.81
Z 24

The data presented for the analogs reveals common packing motifs, such as the formation of hydrogen-bonded dimers via the carboxylic acid groups, a feature highly anticipated in the crystal structure of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. However, the presence of the bulky and flexible 2-fluorobenzyl ether group is expected to introduce significant differences in the overall crystal packing, potentially leading to a less dense and more complex three-dimensional arrangement.

The Causality Behind Experimental Choices: A General Protocol for XRD Analysis

The following protocol outlines the critical steps for obtaining high-quality single-crystal XRD data for a novel compound like 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. Each step is accompanied by an explanation of its scientific rationale, ensuring a self-validating system for structural elucidation.

Step 1: Crystal Growth

The cornerstone of a successful XRD experiment is the availability of high-quality single crystals. For small organic molecules, slow evaporation from a supersaturated solution is a commonly employed and effective technique.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly at a constant, ambient temperature.

    • Monitor for the formation of well-defined, transparent crystals over several days.

  • Expertise & Experience: The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is ideal. Too high a solubility may prevent crystallization, while very low solubility can lead to the formation of microcrystalline powder.

Step 2: Data Collection

The diffraction data is collected by exposing a single crystal to a monochromatic X-ray beam and recording the diffraction pattern.

  • Protocol:

    • A suitable single crystal is carefully selected and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is irradiated with X-rays, and the diffraction intensities are collected on a detector (e.g., CCD or CMOS).

    • The crystal is rotated during data collection to ensure a comprehensive dataset of reflections is measured.

  • Trustworthiness: Data collection at low temperatures is crucial for obtaining high-resolution data, as it reduces atomic motion and leads to more precise atomic coordinates.

Step 3: Data Processing and Structure Solution

The raw diffraction data is processed to determine the unit cell parameters and space group, followed by solving the crystal structure.

  • Protocol:

    • The collected diffraction images are integrated to determine the intensities of the individual reflections.

    • The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Authoritative Grounding: The determination of the space group is a critical step that defines the symmetry of the crystal lattice. This is governed by the International Tables for Crystallography, the authoritative reference for crystallographic symmetry.

Step 4: Structure Refinement

The initial structural model is refined against the experimental data to obtain a final, accurate representation of the crystal structure.

  • Protocol:

    • The atomic positions and their anisotropic displacement parameters are refined using least-squares methods to minimize the difference between the observed and calculated structure factor amplitudes.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final structure is validated using crystallographic metrics such as R-factors and goodness-of-fit.

  • Expertise & Experience: The refinement process is an iterative one, requiring careful inspection of the electron density maps to ensure all atoms are correctly assigned and that the model accurately reflects the experimental data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection High-Quality Crystal data_processing Data Processing data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution data_processing->structure_solution Processed Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validated Structure structure_refinement->validation Refined Structure molecular_interactions cluster_interactions Potential Intermolecular Interactions target 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid h_bond Carboxylic Acid Dimers (O-H···O) target->h_bond Dominant Motif pi_stacking π-π Stacking (Aromatic Rings) target->pi_stacking ch_pi C-H···π Interactions target->ch_pi halogen_bond C-F···X Interactions target->halogen_bond

Caption: Predicted intermolecular interactions for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

The carboxylic acid groups are strongly predicted to form robust hydrogen-bonded dimers, a common and stabilizing feature in the crystal structures of benzoic acid derivatives. [3]The presence of two aromatic rings, one from the benzoic acid core and one from the fluorobenzyl group, introduces the possibility of π-π stacking interactions. Furthermore, the fluorine substituent may participate in weaker C-F···H or C-F···π interactions, adding further complexity to the packing arrangement.

Conclusion

While the definitive crystal structure of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid awaits experimental determination, a comparative analysis of its structural analogs provides a solid foundation for predicting its crystallographic properties. The provided experimental protocol, grounded in established crystallographic principles, offers a reliable pathway for obtaining and interpreting the XRD data for this and other novel small molecules. The interplay of strong hydrogen bonding, potential π-π stacking, and weaker halogen interactions suggests a rich and complex solid-state chemistry for this compound, underscoring the necessity of experimental crystallographic analysis in modern drug development.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

  • Liu, Z.-H., Qiu, Y.-C., Li, Y.-H., Zeng, R.-H., & Deng, H. (2007). 2-Hydroxy-3-methoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2616–o2617. [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 9), o2340. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.